(Z)-hex-3-en-1-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17669-38-4 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
(Z)-hex-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5- |
InChI Key |
CLFYLNSQRWCJAY-WAYWQWQTSA-N |
SMILES |
CCC=CC#C |
Isomeric SMILES |
CC/C=C\C#C |
Canonical SMILES |
CCC=CC#C |
Synonyms |
(Z)-3-Hexen-1-yne |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (Z)-hex-3-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-hex-3-en-1-yne, a member of the skipped or 1,4-enyne family of hydrocarbons, presents a unique structural motif of interest in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, and reactivity. While specific biological activities for this compound are not extensively documented, the broader class of enynes is known for a range of biological effects, suggesting potential avenues for future research. This guide collates available data to serve as a foundational resource for professionals engaged in research and development.
Chemical and Physical Properties
This compound, with the CAS number 17669-38-4, is a six-carbon molecule featuring a cis-configured carbon-carbon double bond at the 3-position and a terminal triple bond at the 1-position.[1][2] This arrangement, where the double and triple bonds are separated by a methylene group, prevents electronic conjugation and defines its characteristic reactivity as a "skipped" enyne.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈ | [1] |
| Molecular Weight | 80.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 17669-38-4 | [1] |
| Boiling Point | 67.9 °C at 760 mmHg (for 3-Hexen-1-yne, isomer unspecified) | [3] |
| Density | 0.763 g/cm³ (for 3-Hexen-1-yne, isomer unspecified) | [3] |
| XLogP3 | 2.0 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 80.062600255 Da | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of experimentally derived spectra for this specific isomer is not publicly available, data for related compounds and database entries provide valuable insights.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectroscopic Technique | Data | Source/Reference |
| ¹³C NMR | Data available in spectral databases. | [1] |
| GC-MS | Mass spectral data available in NIST and PubChem databases. | [1][4] |
| IR Spectroscopy | Expected characteristic peaks for C≡C-H stretch (~3300 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-H sp² stretch (~3010 cm⁻¹). | General spectroscopic principles |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are expected to be characteristic of its structure. The proton NMR would show signals for the terminal alkyne proton, the vinylic protons with a cis-coupling constant, the allylic methylene protons, and the terminal methyl group. The ¹³C NMR spectrum would display six distinct signals corresponding to the different carbon environments in the molecule.
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available in the NIST Mass Spectrometry Data Center.[1][4] The molecular ion peak would be observed at m/z = 80. Fragmentation patterns would likely involve the loss of a methyl or ethyl group, as well as cleavage at the allylic position.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected frequencies include a sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch, a medium intensity peak around 2100 cm⁻¹ for the C≡C stretch, a peak around 1650 cm⁻¹ for the C=C stretch of the cis-alkene, and peaks just above 3000 cm⁻¹ corresponding to the sp² C-H stretches of the alkene.
Synthesis and Reactivity
Experimental Protocols for Synthesis
A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not readily found in the searched literature. However, general synthetic strategies for producing (Z)-1,4-enynes can be applied. A common approach involves the stereoselective reduction of a corresponding diyne precursor.
Example Synthetic Workflow:
Caption: A general workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: Hexa-1,3-diyne is dissolved in a suitable solvent such as hexane in a reaction vessel equipped with a stirring mechanism.
-
Catalyst Addition: A poisoned catalyst, typically Lindlar's catalyst, is added to the solution. The "poison" (e.g., lead acetate and quinoline) is crucial for preventing over-reduction to the alkane.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically balloon pressure or slightly higher). The reaction is monitored closely, for example by thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the reaction stops after the absorption of one equivalent of hydrogen.
-
Work-up: Once the starting material is consumed, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified, typically by distillation, to yield pure this compound.
Reactivity
As a skipped enyne, this compound possesses two distinct reactive sites: the terminal alkyne and the cis-alkene. The lack of conjugation means that these functional groups generally react independently of one another.
-
Alkyne Moiety: The terminal alkyne is acidic and can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in various C-C bond-forming reactions. It can also undergo reactions typical of alkynes, such as hydration, hydrohalogenation, and metal-catalyzed coupling reactions.
-
Alkene Moiety: The cis-alkene can undergo typical alkene reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation. The stereochemistry of the double bond can influence the stereochemical outcome of these reactions.
Biological Activity and Signaling Pathways
There is currently a lack of specific studies on the biological activity and potential signaling pathway interactions of this compound. However, the broader class of enyne and polyyne natural products has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The structural features of this compound make it a candidate for investigation in these areas.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the investigation of biological activity.
Conclusion
This compound is a molecule with interesting structural features that make it a valuable building block in organic synthesis. While a complete experimental dataset of its physical and chemical properties is not yet available, this guide provides a summary of the current knowledge. The lack of data on its biological activity presents an opportunity for future research, particularly given the known bioactivities of other enyne-containing compounds. This technical guide serves as a starting point for researchers and professionals working with this and related molecules.
References
Spectroscopic Profile of (Z)-hex-3-en-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-hex-3-en-1-yne. Due to the limited availability of public experimental spectra for this specific compound, this guide presents expected spectroscopic values based on the analysis of its functional groups and data from similar chemical structures. It also includes detailed experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₈ | [1] |
| Molecular Weight | 80.13 g/mol | [1] |
| Canonical SMILES | CCC=CC#C | [1] |
| InChI Key | CLFYLNSQRWCJAY-WAYWQWQTSA-N | [1] |
| CAS Number | 17669-38-4 | [1] |
Expected Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the chemical structure and typical spectroscopic ranges for its constituent functional groups, namely a cis-alkene and a terminal alkyne.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 5.5 - 6.0 | m | CH=CH |
| ~ 3.0 | m | C≡CH |
| ~ 2.2 | q | CH₂ |
| ~ 1.0 | t | CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 130 - 140 | =CH |
| ~ 105 - 115 | =CH |
| ~ 80 - 90 | ≡C-H |
| ~ 70 - 80 | -C≡ |
| ~ 20 - 30 | CH₂ |
| ~ 10 - 15 | CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Sharp | ≡C-H stretch |
| ~ 3020 | Medium | =C-H stretch |
| ~ 2100 | Medium | C≡C stretch |
| ~ 1650 | Medium | C=C stretch (cis) |
| ~ 700 | Strong | =C-H bend (cis) |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 80 | [M]⁺ (Molecular Ion) |
| 79 | [M-H]⁺ |
| 65 | [M-CH₃]⁺ |
| 53 | [M-C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ containing 0.03% TMS in an NMR tube.
-
Instrument Setup:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Volatile solvent for cleaning (e.g., dichloromethane or acetone)
Procedure (Thin Film Method):
-
Sample Preparation: Place a drop of the neat liquid sample of this compound onto a salt plate. Place a second salt plate on top to create a thin liquid film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the salt plates thoroughly with a volatile solvent and store them in a desiccator.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to assess its purity.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Helium (carrier gas)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms)
-
This compound sample
-
Volatile solvent (e.g., dichloromethane) for sample dilution
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).
-
Column: Use a suitable temperature program for the GC oven to separate the compound from any impurities. A typical program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Set the flow rate of the helium carrier gas (e.g., 1 mL/min).
-
Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Use electron ionization (EI) at 70 eV. Set the mass scan range (e.g., m/z 35-350).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectra of (Z)-hex-3-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (Z)-hex-3-en-1-yne. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectral data based on the analysis of structurally analogous compounds. It also includes comprehensive experimental protocols for acquiring high-quality NMR data and visualizations to illustrate the molecular structure and experimental workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the known NMR data of similar structures, such as (Z)-3-hexen-1-ol and 1-hexyne, and take into account the electronic effects of the alkyne and the stereochemistry of the Z-alkene.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 | ~2.0 - 2.2 | d | J(H1, H3) ≈ 2.5 |
| H3 | ~5.4 - 5.6 | dt | J(H3, H4) ≈ 11.0, J(H3, H1) ≈ 2.5 |
| H4 | ~5.9 - 6.1 | tq | J(H4, H3) ≈ 11.0, J(H4, H5) ≈ 7.5 |
| H5 | ~2.1 - 2.3 | p | J(H5, H4) ≈ 7.5, J(H5, H6) ≈ 7.5 |
| H6 | ~1.0 - 1.2 | t | J(H6, H5) ≈ 7.5 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~80 - 85 |
| C2 | ~75 - 80 |
| C3 | ~110 - 115 |
| C4 | ~140 - 145 |
| C5 | ~20 - 25 |
| C6 | ~13 - 16 |
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with the atom numbering used for the NMR assignments.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for a volatile liquid sample like this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For non-polar compounds like this compound, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices. Ensure the solvent is of high purity (≥99.8% D).
-
Sample Concentration: For ¹H NMR, a concentration of 1-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Internal Standard: Add a small amount of an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR in most organic solvents.
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Handling of Volatile Sample: Due to the volatility of this compound, it is advisable to prepare the sample at a cool temperature and cap the NMR tube promptly to minimize evaporation. For highly sensitive or quantitative experiments, the NMR tube can be flame-sealed.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm (e.g., 4800-6400 Hz on a 400 MHz spectrometer).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration in quantitative analysis.
-
Number of Scans (NS): 8-16 scans for a moderately concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm (e.g., 20000-24000 Hz on a 100 MHz ¹³C spectrometer).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128-1024 scans, depending on the sample concentration.
-
Decoupling: Proton broadband decoupling (e.g., 'garp' or 'waltz16').
Data Processing
-
Apodization: Apply an exponential window function (line broadening, LB) of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Experimental Workflow
The following diagram outlines the general workflow for obtaining NMR spectra of a liquid organic compound.
Caption: General workflow for NMR spectroscopy.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust set of protocols for its experimental analysis. Researchers can use this information to aid in the identification and characterization of this and similar enyne compounds.
Physical and chemical properties of (Z)-hex-3-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-hex-3-en-1-yne is a volatile organic compound belonging to the enyne family, characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond. Its specific stereochemistry, with the ethyl and ethynyl groups in a cis or Z configuration around the double bond, imparts distinct physical and chemical properties that are of significant interest in organic synthesis and materials science. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, including experimental and computational data, spectroscopic information, and general reactivity patterns.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while computational data is readily available, experimentally determined values for several properties of this specific isomer are not widely reported in the literature. Much of the available experimental data pertains to its isomers or closely related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈ | PubChem[1] |
| Molecular Weight | 80.13 g/mol | PubChem[1] |
| CAS Number | 17669-38-4 | PubChem[1] |
| Boiling Point | Not explicitly reported. The related compound (3Z)-hex-3-ene-1,5-diyne has a boiling point of 52 °C. | |
| Melting Point | Not Reported | |
| Density | Not Reported | |
| Solubility | Not explicitly reported. Expected to be soluble in common organic solvents. | |
| XLogP3 | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectral assignments are not extensively published, the following provides an overview of the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the (Z)-double bond, the acetylenic proton, and the protons of the ethyl group. The coupling constants between the olefinic protons would be indicative of the cis stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, and the sp³-hybridized carbons of the ethyl group. PubChem indicates the availability of ¹³C NMR data.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
C≡C-H stretch: A sharp, moderately intense band around 3300 cm⁻¹.
-
C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.
-
C=C stretch: A band in the region of 1640-1680 cm⁻¹, characteristic of a cis-disubstituted alkene.
-
=C-H bend: A strong, broad band around 630-730 cm⁻¹ for the cis-alkene.
-
C-H stretches: Bands in the region of 2850-3000 cm⁻¹ corresponding to the ethyl group.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) data is available for this compound, which would show the molecular ion peak (M⁺) at m/z = 80, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would be consistent with the enyne structure.
Chemical Reactivity and Synthetic Applications
This compound, as a member of the enyne family, exhibits a rich and diverse chemical reactivity, making it a valuable building block in organic synthesis. The presence of both an alkene and an alkyne functionality allows for a wide range of transformations.
General Reactivity of Enynes
Enynes are versatile substrates in various transition metal-catalyzed reactions. The reactivity can often be tuned to selectively involve either the double or the triple bond. Common reactions of enynes include:
-
Enyne Metathesis: This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium or molybdenum complexes, can be used to construct complex cyclic and acyclic systems.
-
Cyclization Reactions: The proximate double and triple bonds can participate in a variety of cyclization reactions to form carbocyclic and heterocyclic frameworks.
-
Functionalization Reactions: Both the alkene and alkyne moieties can undergo a range of functionalization reactions, such as hydrogenation, halogenation, and hydroboration.
The cis-stereochemistry of the double bond in this compound can influence the stereochemical outcome of these reactions, providing a handle for stereoselective synthesis.
Synthetic Methodologies for (Z)-1,4-Enynes
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not available in the public domain based on the conducted searches. Researchers interested in working with this compound would likely need to adapt known procedures for the synthesis of similar (Z)-1,4-enynes. A general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis, purification, and analysis of a (Z)-1,4-enyne.
Signaling Pathways and Logical Relationships
The unique structural motif of a (Z)-enyne can be incorporated into more complex molecules that may interact with biological systems. For instance, enediynes are a class of natural products known for their potent antitumor activity, which is derived from their ability to undergo Bergman cyclization to generate a highly reactive diradical species that can cleave DNA. While this compound itself is not a complex enediyne, its structure represents a fundamental component of such molecules.
References
The Intricacies of Instability: A Technical Guide to the Stability and Reactivity of Skipped 1,4-Enynes
For Researchers, Scientists, and Drug Development Professionals
Skipped 1,4-enynes, a class of organic molecules characterized by a double bond and a triple bond separated by a methylene group, represent a fascinating and synthetically versatile, yet inherently reactive, structural motif. Their unique electronic and steric properties make them valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. However, their propensity to undergo a variety of transformations necessitates a thorough understanding of their stability and reactivity. This technical guide provides an in-depth exploration of the core principles governing the behavior of skipped 1,4-enynes, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Stability of Skipped 1,4-Enynes
The stability of skipped 1,4-enynes is a delicate balance of electronic and steric factors. The non-conjugated arrangement of the π-systems of the alkene and alkyne moieties means they do not benefit from the thermodynamic stabilization of extended conjugation. This inherent lack of stabilization contributes to their high reactivity.
The primary mode of decomposition for many enynes, particularly those with a specific geometry, is through thermal rearrangement. The most notable of these is the Bergman cyclization , a thermally or photochemically induced reaction that converts an enediyne (or a suitably constrained enyne) into a highly reactive p-benzyne diradical.[1][2] This diradical can then abstract hydrogen atoms from a donor, leading to aromatization.[1][2] The propensity for a 1,4-enyne to undergo such a cyclization is highly dependent on the distance between the terminal carbons of the alkyne and the alkene. In cyclic systems, ring strain can significantly lower the activation barrier for cyclization.[3] For acyclic 1,4-enynes, high temperatures, typically around 200°C, are required to induce the Bergman cyclization.[3]
Computational studies have provided significant insights into the factors governing enyne stability and their propensity for cyclization. Density functional theory (DFT) calculations have been employed to determine the activation barriers for various rearrangement pathways, corroborating experimental observations that increased strain in cyclic enediynes leads to lower activation barriers for Bergman cyclization.[4]
Reactivity of Skipped 1,4-Enynes
The rich reactivity of skipped 1,4-enynes stems from the presence of two distinct unsaturated functionalities that can react independently or in concert. Their transformations are often mediated by transition metal catalysts, which can orchestrate a diverse array of complex and selective reactions.
Metal-Catalyzed Reactions
A plethora of transition metals, including palladium, rhodium, gold, nickel, and iron, have been shown to effectively catalyze reactions of 1,4-enynes, leading to a wide range of molecular architectures.
Palladium Catalysis: Palladium catalysts are particularly versatile in promoting reactions of 1,4-enynes. These include cross-coupling reactions, cycloadditions, and dearomative functionalizations. For instance, palladium-catalyzed branch-, enantio-, and diastereoselective allylic C–H alkylation has been developed for the synthesis of chiral 1,4-enynes.[5] Furthermore, palladium catalysis enables dearomative cycloaddition cascades of N-allylanilines with 1,4-enynes and carbon monoxide, proceeding through a skeletal reorganization to yield polycycle-fused bicyclo[2.2.2]octenes.[1]
Rhodium Catalysis: Rhodium catalysts have been instrumental in the development of C–H activation reactions involving 1,4-enynes. Rhodium(III)-catalyzed allylic C-H alkynylation of terminal alkenes provides a direct route to linear 1,4-enynes at room temperature.[6] Additionally, rhodium-catalyzed (5+2) cycloadditions of 3-acyloxy-1,4-enynes with alkynes offer an efficient pathway to seven-membered rings.[7]
Gold Catalysis: Gold catalysts, known for their strong affinity for alkynes, promote a variety of cycloisomerization and rearrangement reactions of 1,4-enynes.[8][9] These reactions often proceed through the formation of cyclopropyl gold(I) carbene-like intermediates, which can then undergo skeletal rearrangements to form diverse diene products.[8][10]
Nickel and Iron Catalysis: Nickel and iron catalysts provide cost-effective and efficient alternatives for the synthesis of 1,4-enynes. Nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents is a notable example.[11] Iron-catalyzed Suzuki-Miyaura coupling of propargyl electrophiles with lithium alkenylborates also affords 1,4-enynes with high regio- and stereoselectivity.[12]
Cycloaddition Reactions
The alkene and alkyne moieties of 1,4-enynes can participate in a variety of cycloaddition reactions, providing rapid access to cyclic and polycyclic structures.
Bergman Cyclization: As mentioned earlier, this pericyclic reaction is a key transformation for enediynes and can be relevant for structurally constrained 1,4-enynes, leading to the formation of aromatic rings via a diradical intermediate.[2][3] The kinetics of this reaction are highly sensitive to the substitution pattern on the enyne framework.[13]
Diels-Alder Reaction: The alkene component of a 1,4-enyne can act as a dienophile in [4+2] cycloaddition reactions with dienes, although this reactivity is less explored compared to other transformations.
Skeletal Rearrangements
Under the influence of transition metal catalysts, particularly gold and platinum, 1,4-enynes can undergo complex skeletal rearrangements. These transformations involve the cleavage and formation of multiple carbon-carbon bonds, leading to significant structural reorganization and the formation of novel carbocyclic frameworks.[8]
Quantitative Data on Reactivity
The following tables summarize quantitative data from selected studies on the synthesis and reactivity of skipped 1,4-enynes.
Table 1: Palladium-Catalyzed Enantioselective Allylic C–H Alkylation for the Synthesis of Chiral 1,4-Enynes [5]
| Entry | Alkene | Alkyne | Yield (%) | b/l ratio | dr | ee (%) |
| 1 | 1a | 2a | 93 | >20:1 | >20:1 | 98 |
| 2 | 1b | 2a | 85 | >20:1 | 15:1 | 95 |
| 3 | 1c | 2a | 88 | >20:1 | >20:1 | 97 |
| 4 | 1a | 2b | 90 | >20:1 | >20:1 | 96 |
b/l = branched/linear ratio; dr = diastereomeric ratio; ee = enantiomeric excess.
Table 2: Iron-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 1,4-Enynes [12]
| Entry | Propargyl Electrophile | Alkenylborate | Yield (%) |
| 1 | Phenylpropargyl chloride | (E)-Styrenylborate | 95 |
| 2 | 1-Phenyl-1-propyn-3-yl mesylate | (Z)-Styrenylborate | 88 |
| 3 | 3-Phenyl-2-propyn-1-yl chloride | (E)-1-Hexenylborate | 92 |
| 4 | 1-Hexyn-3-yl mesylate | (E)-Styrenylborate | 85 |
Table 3: Kinetic Data for the Bergman Cyclization of Selected Enediynes [13]
| Enediyne | Substituent (ortho) | Activation Energy (kcal/mol) |
| 1,2-Diethynylbenzene | H | 32.5 |
| 1-Ethynyl-2-(phenylethynyl)benzene | H | 31.8 |
| 1,2-Diethynyl-3-nitrobenzene | NO₂ | 27.5 |
| 1,2-Diethynyl-3-formylbenzene | CHO | 28.1 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Enantioselective Allylic C–H Alkylation[5]
To a screw-capped vial equipped with a magnetic stir bar were added Pd₂(dba)₃ (5 mol %), the ligand (12 mol %), the alkene (0.2 mmol), the alkyne (0.1 mmol), Et₃N (1.0 equiv), and H₂O (2.0 equiv). The vial was sealed and the mixture was stirred in degassed dry THF (2 mL) at 50 °C for 16 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired chiral 1,4-enyne.
General Procedure for Iron-Catalyzed Suzuki–Miyaura Coupling[12]
To a flame-dried Schlenk tube under an argon atmosphere were added FeCl₃ (1 mol %), the propargyl electrophile (1.0 mmol), and anhydrous THF (3 mL). The solution was cooled to -20 °C, and a solution of the lithium alkenylborate (1.2 mmol) in THF was added dropwise. The reaction mixture was stirred at -20 °C for the specified time. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel.
General Procedure for Gold-Catalyzed Cycloisomerization of 1,6-Enynes[10]
To a stirred solution of the 1,6-enyne (400 µmol) in CH₂Cl₂ (4 mL) at 23 °C was added [JohnPhosAu(NCMe)]SbF₆ (8.0 µmol, 2 mol %). After stirring for the indicated time, the reaction was quenched with a drop of triethylamine, and the solution was concentrated in vacuo. The crude product was purified by column chromatography on silica or neutral alumina.
Visualizing Reactivity: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows associated with the chemistry of skipped 1,4-enynes.
Caption: Palladium-Catalyzed Enantioselective Allylic C-H Alkylation.
Caption: Mechanism of the Bergman Cyclization.
Caption: Workflow for Gold-Catalyzed Enyne Cycloisomerization.
Conclusion
Skipped 1,4-enynes are a class of molecules with a rich and diverse reactivity profile. Their inherent instability, arising from the lack of conjugation, makes them prone to a variety of transformations, particularly in the presence of transition metal catalysts. This guide has provided a comprehensive overview of the key aspects of their stability and reactivity, supported by quantitative data and detailed experimental protocols. The ability to control the reaction pathways of 1,4-enynes through the judicious choice of catalyst and reaction conditions opens up a vast landscape for the synthesis of complex and valuable molecules. For researchers in organic synthesis and drug development, a deep understanding of the principles outlined herein is crucial for harnessing the full synthetic potential of these versatile building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bergman Cyclization [organic-chemistry.org]
- 3. Bergman cyclization - Wikipedia [en.wikipedia.org]
- 4. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed C-H alkynylation of arenes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold-catalyzed cycloisomerizations of enynes: a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki–Miyaura coupling of propargyl electrophiles under ligand-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to (Z)-hex-3-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (Z)-hex-3-en-1-yne, including its identifiers, key properties, and insights into its synthesis. This information is intended to support research and development activities in the fields of chemistry and drug discovery.
Core Identifiers and Properties
This compound is a six-carbon organic molecule featuring a cis-configured double bond and a terminal triple bond. This arrangement of functional groups makes it a valuable synthon in organic chemistry.
| Identifier | Value |
| CAS Number | 17669-38-4[1] |
| IUPAC Name | This compound[1] |
| Synonyms | (Z)-3-Hexen-1-yne, cis-3-Hexen-1-yne |
| Molecular Formula | C₆H₈[1] |
| Molecular Weight | 80.13 g/mol [1] |
| InChI | InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5-[1] |
| InChIKey | CLFYLNSQRWCJAY-WAYWQWQTSA-N[1] |
| Canonical SMILES | CCC=CC#C[2] |
Spectroscopic Data
The structural confirmation of this compound relies on various spectroscopic techniques. Available data indicates the use of:
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the carbon skeleton of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and purity.[1]
While specific spectral data is not publicly available in comprehensive databases, these techniques are standard for the characterization of such compounds.
Experimental Protocols: Synthesis
The synthesis of this compound, with its characteristic cis-alkene geometry, is most commonly achieved through the stereoselective partial hydrogenation of a suitable alkyne precursor.
Conceptual Synthetic Pathway
The logical approach to synthesizing this compound involves the reduction of a more unsaturated precursor, such as a diyne or a functionalized alkyne, where the cis-double bond is formed selectively. A key strategy is the use of a "poisoned" palladium catalyst.
Figure 1. Conceptual workflow for the synthesis of this compound.
Key Experimental Method: Lindlar Catalyst Hydrogenation
The most established method for the stereoselective conversion of an alkyne to a cis-alkene is through catalytic hydrogenation using a Lindlar catalyst.[2] This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison, typically lead acetate and quinoline.[2] The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed cis-alkene to the corresponding alkane.
Illustrative Experimental Steps (Based on related syntheses):
-
Catalyst Preparation: The Lindlar catalyst (typically 5% Pd on CaCO₃, poisoned with lead) is suspended in a suitable solvent (e.g., methanol, ethanol, or hexane).
-
Reaction Setup: The alkyne precursor is dissolved in the solvent and added to the reaction vessel containing the catalyst. The vessel is then purged with hydrogen gas.
-
Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (often at or slightly above atmospheric pressure). The progress of the reaction is carefully monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction is stopped after the consumption of one equivalent of hydrogen, preventing over-reduction to the alkane.
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by distillation or column chromatography to obtain the final product of high purity.
Alternative Synthetic Routes: Sonogashira Coupling
Another powerful method for the construction of enynes is the Sonogashira coupling reaction.[5][6] This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.[5][6] To synthesize this compound via this method, one would require a (Z)-configured vinyl halide and ethyne or a protected equivalent. The stereochemical integrity of the vinyl halide is generally retained throughout the reaction.
Figure 2. Logical diagram of the Sonogashira coupling approach.
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation into detailed synthetic procedures from peer-reviewed literature is recommended.
References
The Ubiquitous Yet Elusive (Z)-Enyne Moiety: A Technical Guide to its Natural Occurrence, Isolation, and Biological Significance
October 31, 2025
Abstract
The (Z)-enyne structural motif, characterized by a cis-configured carbon-carbon double bond conjugated with a carbon-carbon triple bond, is a recurring feature in a diverse array of natural products. These compounds, isolated from terrestrial and marine flora, fungi, and bacteria, exhibit a remarkable range of potent biological activities, positioning them as valuable leads in drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of (Z)-enyne structures, detailing their sources, biosynthesis, and biological significance. Furthermore, this document furnishes comprehensive experimental protocols for the isolation, purification, and structural elucidation of these fascinating molecules, alongside a quantitative analysis of their prevalence and bioactivity. Finally, key signaling pathways modulated by (Z)-enyne-containing natural products are visualized to illuminate their mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of novel natural product scaffolds.
Introduction
Nature, a master chemist, has consistently provided a rich tapestry of structurally complex and biologically active small molecules that have formed the bedrock of modern medicine. Among the myriad of chemical functionalities found in natural products, the enyne group, and specifically the (Z)-enyne moiety, has garnered significant attention.[1][2] These structures are found in a variety of organisms, from terrestrial plants and fungi to marine algae and bacteria.[3][4] The presence of this conjugated system often imparts potent biological properties, including anti-inflammatory, anticancer, antifungal, and antibacterial activities.[1][4][5]
This guide aims to serve as a comprehensive technical resource for the scientific community, summarizing the current knowledge on naturally occurring (Z)-enyne structures. It will delve into the diverse natural sources of these compounds, their biosynthetic origins, and their varied biological activities. A key focus of this document is to provide practical, detailed experimental protocols for the isolation and characterization of these molecules, addressing a common challenge in natural product research. All quantitative data regarding yields and biological potency are systematically tabulated for ease of comparison. Additionally, to facilitate a deeper understanding of their mechanisms of action, relevant signaling pathways are visually represented using Graphviz diagrams.
Natural Occurrence and Biosynthesis of (Z)-Enyne Structures
(Z)-Enyne-containing natural products are biosynthesized through a variety of pathways, often involving fatty acid metabolism and polyketide synthesis. The formation of the characteristic triple bond is frequently catalyzed by specialized desaturases and acetylenases, while the cis-geometry of the double bond is established by stereospecific enzymatic reactions.
Marine Sources: The Genus Laurencia
The marine red algal genus Laurencia is a particularly prolific source of halogenated C15 acetogenins, many of which feature (Z)-enyne or biosynthetically related bromoallene functionalities.[1][6] These compounds are thought to play a role in the chemical defense of the algae.
-
Panacene , a bromoallene isolated from Laurencia species, is believed to be biosynthetically derived from a (Z)-enyne precursor.[3][7]
-
Elatenyne and the laurefurenynes are other examples of (Z)-enyne-containing acetogenins from Laurencia, often characterized by the presence of a tetrahydropyran or tetrahydrofuran ring.[2]
-
A ((Z)-pent-2-en-4-ynyl)-cyclohexane derivative has been identified in Laurencia papillosa, showcasing the structural diversity of these compounds.[1]
Terrestrial Plants: The Apiaceae Family
The Apiaceae family, which includes common vegetables like carrots, is known to produce a class of polyacetylenes with potent biological activities.
-
Falcarindiol , a C17 polyacetylene from carrots and other Apiaceae species, possesses a (Z)-diene-diyne structure and exhibits significant anticancer and anti-inflammatory properties.[5][8][9] Its biosynthesis is linked to fatty acid metabolism.
Fungi and Bacteria
The microbial world also contributes to the diversity of naturally occurring enyne structures. The biosynthesis of the enediyne core in microorganisms is known to involve a conserved set of five genes within a polyketide synthase (PKS) cassette. While many of these are complex enediynes, simpler (Z)-enyne structures are also found.
Biological Activities and Mechanisms of Action
The unique electronic and structural features of the (Z)-enyne moiety contribute to a wide spectrum of biological activities.
-
Anticancer Activity: Falcarindiol and its analogues have demonstrated potent cytotoxicity against various cancer cell lines. Their mechanism of action is linked to the induction of apoptosis through the generation of oxidative stress, leading to an increase in lactate dehydrogenase (LDH) and malondialdehyde (MDA) levels, and a reduction in superoxide dismutase (SOD) activity.[5]
-
Anti-inflammatory Effects: Certain plant extracts containing (Z)-enyne compounds, such as those from chamomile, have been shown to exhibit anti-inflammatory properties. The underlying mechanism involves the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, which is mediated through the suppression of the NF-κB/RelA signaling pathway.[4][10]
Quantitative Data on (Z)-Enyne Natural Products
The isolation yields and biological potencies of (Z)-enyne natural products can vary significantly depending on the source organism, geographical location, and extraction and purification methods employed. The following tables summarize key quantitative data for representative (Z)-enyne-containing compounds.
| Compound Name | Natural Source | Extraction Yield (mg/L or % of dry weight) | Reference |
| Clavulynes | Streptomyces clavuligerus | 2.0 - 2.2 mg/L of culture | |
| Falcarindiol Analogue (3R,8S)-2i | Synthetic | Not Applicable | [5] |
| Compound Name | Biological Activity | Assay | IC50/MIC Value | Reference |
| Falcarindiol Analogue (3R,8S)-2i | Anticancer | Cytotoxicity against Hccc-9810 cells | 0.46 µM | [5] |
Experimental Protocols
The successful isolation and characterization of (Z)-enyne natural products hinge on the application of appropriate experimental techniques. The protocols provided below are generalized from methodologies reported in the literature for the extraction and purification of these compounds from natural sources.
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of (Z)-enyne compounds from a natural source.
Detailed Protocol for Isolation of Halogenated Acetogenins from Laurencia
This protocol is a composite of methods used for the isolation of compounds like panacene and elatenyne.
-
Collection and Extraction: Freshly collected Laurencia sp. is air-dried and then exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous MeOH. The hexane layer is separated, and the aqueous MeOH layer is further extracted with CH₂Cl₂. The hexane and CH₂Cl₂ fractions are concentrated separately.
-
Column Chromatography: The bioactive fraction (typically the CH₂Cl₂ fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate (EtOAc). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing the compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column using a suitable solvent system (e.g., a gradient of MeOH and water) to yield the pure (Z)-enyne compounds.
Protocol for Structural Elucidation
The structure of the isolated compounds is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound. Gas chromatography-mass spectrometry (GC-MS) can be used for volatile enynes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and multiplicities, which are crucial for identifying the (Z)-geometry of the double bond (typically a J-coupling of ~10-12 Hz).
-
¹³C NMR: Determines the number and type of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of the carbon skeleton and assigning the full structure of the molecule. For example, HMBC correlations can confirm the connection of the (Z)-enyne unit to the rest of the molecule.[1]
-
Signaling Pathway Visualizations
To understand the biological effects of (Z)-enyne compounds at a molecular level, it is crucial to delineate the signaling pathways they modulate. The following diagrams, rendered in DOT language, illustrate key pathways affected by these natural products.
Anti-inflammatory Action via NF-κB Inhibition
This pathway illustrates how certain (Z)-enyne-containing compounds, potentially found in plants like chamomile, can exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[4][10]
Pro-apoptotic Mechanism of Falcarindiol in Cancer Cells
This diagram illustrates the proposed mechanism by which falcarindiol induces apoptosis in cancer cells through the generation of oxidative stress.[5]
Conclusion
The (Z)-enyne structural motif represents a privileged scaffold in natural product chemistry, with its representatives displaying a wide array of potent and therapeutically relevant biological activities. This technical guide has provided a comprehensive overview of the natural occurrence of these compounds, from their diverse sources in marine and terrestrial organisms to their fascinating biosynthetic origins. The detailed experimental protocols and tabulated quantitative data herein are intended to equip researchers with the practical knowledge required to explore this promising class of molecules further. The visualization of key signaling pathways offers insights into their mechanisms of action, paving the way for future studies aimed at elucidating their full therapeutic potential. As our ability to discover, isolate, and characterize novel natural products continues to advance, the (Z)-enyne family of compounds will undoubtedly remain a focal point of research in the quest for new medicines to combat human disease.
References
- 1. New Haloterpenes from the Marine Red Alga Laurencia papillosa: Structure Elucidation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (+)-Panacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chamomile, an anti-inflammatory agent inhibits inducible nitric oxide synthase expression by blocking RelA/p65 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of Falcarindiol Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Omaezallene from red alga Laurencia sp.: structure elucidation, total synthesis, and antifouling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and cytotoxic activity of a series of diacetylenic compounds related to falcarindiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcm.mums.ac.ir [rcm.mums.ac.ir]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (Z)-hex-3-en-1-yne
Introduction
(Z)-hex-3-en-1-yne is a valuable building block in organic synthesis, utilized in the construction of complex molecules such as natural products and pharmaceuticals. Its enyne functionality, with a defined (Z)-alkene geometry, allows for a variety of subsequent chemical transformations. The stereoselective synthesis of this molecule is therefore of significant interest. This document outlines two primary methods for the stereoselective synthesis of this compound: the partial hydrogenation of a diyne precursor and the Wittig olefination. Detailed experimental protocols, quantitative data, and workflow diagrams are provided for researchers, scientists, and professionals in drug development.
Synthetic Strategies Overview
Two main retrosynthetic approaches are considered for the synthesis of this compound:
-
Semihydrogenation of Hexa-1,3-diyne: This approach involves the partial reduction of the internal triple bond of hexa-1,3-diyne using a "poisoned" catalyst that selectively hydrogenates the alkyne to a cis-alkene without over-reduction to the alkane.
-
Wittig Reaction: This classic olefination method involves the reaction of propanal with a non-stabilized phosphonium ylide derived from an ethynyl precursor to form the (Z)-alkene with high stereoselectivity.
Data Presentation
The following tables summarize the quantitative data for the proposed synthetic routes.
Table 1: Semihydrogenation of Hexa-1,3-diyne
| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Yield of this compound (%) | Z:E Ratio | Reference |
| 5% Pd/CaCO₃ (Lindlar) | Hexane | 25 | 1 | 2 | >95 | 85 | >98:2 | Analogous reaction[1] |
| P-2 Nickel | Ethanol | 25 | 1 | 1.5 | >98 | 90 | >99:1 | Analogous reaction[2] |
Note: Data for analogous semihydrogenation of similar substrates is presented due to the lack of specific literature data for hexa-1,3-diyne.
Table 2: Wittig Synthesis of this compound
| Ylide Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Z:E Ratio | Reference |
| (Ethynyl)triphenylphosphonium bromide | n-BuLi | THF | -78 to 25 | 4 | 75 | >95:5 | Analogous reaction[3][4] |
Note: Data for analogous Wittig reactions leading to (Z)-enynes is presented due to the lack of specific literature data for this exact transformation.
Experimental Protocols
Method 1: Semihydrogenation of Hexa-1,3-diyne
This method relies on the preparation of the starting diyne followed by its partial hydrogenation.
Protocol 1.1: Synthesis of Hexa-1,3-diyne (Glaser-Hay Coupling)
-
Materials: 1-Butyne, Copper(I) chloride (CuCl), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Oxygen (O₂), Diethyl ether.
-
Procedure:
-
To a stirred solution of 1-butyne (1.0 eq) in diethyl ether, add CuCl (0.1 eq) and TMEDA (1.2 eq) under an inert atmosphere.
-
Bubble a gentle stream of oxygen through the reaction mixture.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, quench the reaction with dilute aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford hexa-1,3-diyne.
-
Protocol 1.2: Partial Hydrogenation using Lindlar's Catalyst
-
Materials: Hexa-1,3-diyne, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate), Quinoline, Hexane, Hydrogen gas (H₂).
-
Procedure:
-
In a hydrogenation flask, dissolve hexa-1,3-diyne (1.0 eq) in hexane.
-
Add Lindlar's catalyst (5-10 mol% Pd) and a drop of quinoline (as a further poison to prevent over-reduction).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a controlled pressure system).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitor the reaction progress carefully by GC or ¹H NMR to observe the disappearance of the starting material and the formation of the desired product, ensuring the reaction is stopped before over-reduction to the alkane occurs.
-
Once the desired conversion is reached, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with hexane.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
If necessary, purify the product by careful distillation or column chromatography on silica gel.
-
Protocol 1.3: Partial Hydrogenation using P-2 Nickel Catalyst
-
Materials: Hexa-1,3-diyne, Nickel(II) acetate tetrahydrate, Sodium borohydride (NaBH₄), Ethanol, Hydrogen gas (H₂).
-
Procedure:
-
Catalyst Preparation (in situ): In a flask under a hydrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol. To this solution, add a solution of sodium borohydride in ethanol. A black precipitate of P-2 nickel will form immediately.
-
Hydrogenation: To the freshly prepared catalyst suspension, add a solution of hexa-1,3-diyne (1.0 eq) in ethanol.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitor the reaction by GC or ¹H NMR.
-
Upon completion, remove the catalyst by filtration through Celite.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Extract the residue with diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to give this compound.
-
Method 2: Wittig Reaction
This method involves the preparation of a phosphonium salt and its subsequent reaction with an aldehyde.
Protocol 2.1: Synthesis of (Ethynyl)triphenylphosphonium Bromide
-
Materials: Triphenylphosphine (PPh₃), Bromoacetylene (or a suitable precursor), Toluene.
-
Procedure:
-
Dissolve triphenylphosphine (1.0 eq) in toluene in a flame-dried flask under an inert atmosphere.
-
Carefully add a solution of bromoacetylene (1.0 eq) in toluene to the triphenylphosphine solution.
-
Stir the reaction mixture at room temperature. The phosphonium salt will precipitate as a white solid.
-
After the reaction is complete (typically several hours), collect the solid by filtration, wash with toluene, and dry under vacuum to yield (ethynyl)triphenylphosphonium bromide.
-
Protocol 2.2: Wittig Reaction to form this compound
-
Materials: (Ethynyl)triphenylphosphonium bromide, n-Butyllithium (n-BuLi), Propanal, Tetrahydrofuran (THF), Diethyl ether.
-
Procedure:
-
Suspend (ethynyl)triphenylphosphonium bromide (1.1 eq) in dry THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.0 eq) to the suspension. The mixture will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of propanal (1.0 eq) in dry THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes) to isolate this compound.
-
Visualizations
Caption: Workflow for the semihydrogenation synthesis of this compound.
Caption: Workflow for the Wittig synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Lindlar Catalyst in Selective Alkyne Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Lindlar catalyst, its preparation, and its application in the selective hydrogenation of alkynes to Z-alkenes, a critical transformation in organic synthesis and drug development. Detailed protocols and quantitative data are presented to facilitate the practical application of this methodology in a laboratory setting.
Introduction
The Lindlar catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate or barium sulfate, and "poisoned" with a catalytic inhibitor such as lead acetate and quinoline.[1][2] This poisoning deactivates the most active sites of the palladium catalyst, thereby preventing the over-reduction of the initially formed cis-alkene to the corresponding alkane.[3][4] Developed by Herbert Lindlar, this catalyst is renowned for its ability to stereoselectively produce Z-alkenes from alkynes through a syn-addition of hydrogen.[5][6] Its utility is highlighted in the industrial synthesis of valuable compounds like Vitamin A and dihydrovitamin K1.[2][5]
Data Presentation
The following tables summarize the performance of the Lindlar catalyst in the selective reduction of various alkyne substrates to their corresponding Z-alkenes, highlighting the reaction conditions, yields, and stereoselectivity.
| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) | Z:E Ratio | Reference |
| Propyl(5-methylhexyl)acetylene | Lindlar catalyst | EtOAc | Not specified | Not specified | Not specified | Not reported | 96:4 | [2] |
| Dipropylacetylene | Lindlar catalyst | EtOAc | Not specified | Not specified | Not specified | Not reported | 96:4 | [2] |
| 1-Phenyl-2-benzylacetylene | Lindlar catalyst | Hexane | Not specified | Not specified | Not specified | 94 | 90:10 | [2] |
| Dicyclopropylacetylene | Lindlar catalyst | Petroleum ether | Not specified | Not specified | Not specified | 97 | 95:5 | [2] |
| 2-Hexyne | Lindlar catalyst | Heptane | Not specified | Not specified | Not specified | 99 (GC) | 97:3 | [2] |
| Ethyl 2-butynoate | Pd/BaSO₄, quinoline | Et₂O | Not specified | Not specified | 8 | 100 | 58-59:1 | [2] |
| 1-Cyclohexyl-1-propyne | Lindlar catalyst | MeOH | Not specified | Not specified | Not specified | 90 | Not reported | [2] |
| 2-Methyl-3-butyn-2-ol | 2 wt% Pd-Pb/CaCO₃ | Hexane | Not specified | Not specified | Not specified | >98 | ~97% selectivity | [1] |
| Methyl 2-nonynoate | Lindlar's palladium | Not specified | Not specified | Not specified | <2 | Predominantly Z | Not specified | [7] |
| Complex Polyene Precursors | 5% Lindlar catalyst (0.65–1.48 mol % Pd) | Not specified | Mild | Not specified | 76 | High yields | Complete Z selectivity | [8] |
Experimental Protocols
I. Preparation of Lindlar Catalyst (Laboratory Scale)
This protocol describes a common method for the preparation of a Lindlar catalyst in a laboratory setting.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Lead(II) acetate (Pb(OAc)₂)
-
Deionized water
-
Hydrogen gas (H₂)
Procedure:
-
A slurry of calcium carbonate (CaCO₃) in water is prepared in a suitable reaction vessel.
-
A solution of palladium(II) chloride (PdCl₂) is added to the slurry with vigorous stirring. The amount of PdCl₂ is typically calculated to result in a final catalyst with 5% palladium by weight.[9]
-
The mixture is then treated with a solution of lead(II) acetate. The lead acetate acts as the catalyst poison.[9]
-
The resulting mixture is reduced with hydrogen gas until the palladium is fully deposited on the calcium carbonate support.
-
The catalyst is then filtered, washed with water to remove any soluble impurities, and dried under vacuum.
-
For enhanced selectivity, the prepared catalyst can be further treated with quinoline prior to its use in a hydrogenation reaction.[2]
II. General Protocol for Selective Alkyne Hydrogenation
This protocol provides a general procedure for the selective hydrogenation of an alkyne to a Z-alkene using a commercially available or laboratory-prepared Lindlar catalyst.
Materials:
-
Alkyne substrate
-
Lindlar catalyst (typically 5% Pd on CaCO₃, poisoned)
-
Solvent (e.g., ethyl acetate, hexane, methanol)
-
Hydrogen gas (H₂)
-
Reaction flask (e.g., a round-bottom flask or a Parr hydrogenation bottle)
-
Hydrogenation apparatus (e.g., a balloon filled with H₂ or a Parr hydrogenator)
-
Magnetic stirrer
Procedure:
-
To a reaction flask, add the alkyne substrate and a suitable solvent.
-
Carefully add the Lindlar catalyst to the solution. The catalyst loading is typically in the range of 1-10 mol% relative to the substrate.
-
The reaction vessel is then purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm, but can be higher).
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy, to determine the point of complete alkyne consumption and to avoid over-reduction to the alkane.
-
Upon completion, the reaction mixture is filtered to remove the heterogeneous catalyst. The catalyst can often be recovered and reused.
-
The filtrate is then concentrated under reduced pressure to yield the crude Z-alkene product, which can be further purified by techniques such as distillation or column chromatography if necessary.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the selective hydrogenation of an alkyne to a Z-alkene on the surface of a Lindlar catalyst.
Caption: Mechanism of Lindlar Catalyst Hydrogenation.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the selective hydrogenation of an alkyne using a Lindlar catalyst.
Caption: Experimental Workflow for Alkyne Hydrogenation.
References
- 1. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study -ORCA [orca.cardiff.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. byjus.com [byjus.com]
- 6. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lindlar catalyst - Wikipedia [en.wikipedia.org]
Purifying Volatile Alkynes: A Guide to Techniques and Protocols
For researchers, scientists, and professionals in drug development, the purification of volatile alkynes presents a unique set of challenges due to their high vapor pressure and reactivity. This document provides detailed application notes and protocols for the most common and effective purification techniques, including fractional distillation, preparative gas chromatography, recrystallization, and chemical derivatization. Emphasis is placed on safety, yield, and achieving high purity.
Introduction
Volatile alkynes, typically those with low molecular weights such as propyne, butyne, and pentyne, are essential building blocks in organic synthesis and drug discovery. Their inherent volatility and potential for explosive decomposition, particularly for terminal alkynes in the presence of certain metals, necessitate specialized purification and handling procedures. The choice of purification method depends on the boiling point of the alkyne, the nature of the impurities, and the required final purity. This guide outlines the principles, protocols, and comparative efficacy of key purification strategies.
Comparison of Purification Techniques
The selection of an appropriate purification technique is critical for maximizing yield and achieving the desired level of purity. The following table summarizes the quantitative aspects of the methods discussed in this guide.
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | 95-99% | 60-80% | Suitable for large quantities; effective for separating compounds with different boiling points. | Less effective for azeotropic mixtures or compounds with very close boiling points; potential for thermal degradation. |
| Preparative Gas Chromatography (Prep GC) | >99.5% | 50-70% | Excellent for separating complex mixtures and isomers; provides very high purity. | Limited sample capacity; requires specialized equipment; can be time-consuming for large amounts. |
| Recrystallization (for solid alkynes) | >99% | 40-75% | Effective for purifying solid, low-melting point alkynes. | Not applicable to liquid or highly volatile gaseous alkynes. |
| Chemical Derivatization (e.g., with AgNO₃) | >98% | 70-90% | Highly selective for terminal alkynes; can be used to remove terminal alkyne impurities from other compounds. | Requires an additional chemical reaction and subsequent regeneration step; potential for silver acetylide hazards. |
Experimental Protocols
Fractional Distillation
Fractional distillation is a powerful technique for separating volatile liquids with different boiling points. For volatile alkynes, this method must be conducted with stringent safety precautions due to their flammability.
Protocol for Fractional Distillation of a Butyne Isomer Mixture:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask, a fractionating column packed with Raschig rings or Vigreux indentations, a condenser, a receiving flask, and a thermometer.
-
Ensure all glassware is free of cracks and stars. Use appropriate clamps to secure the apparatus.
-
The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.
-
-
Procedure:
-
Place the impure butyne mixture (e.g., 1-butyne and 2-butyne) into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heat the flask gently using a heating mantle.
-
Monitor the temperature at the top of the fractionating column. The temperature will rise and plateau at the boiling point of the more volatile component (1-butyne, b.p. 8.1 °C).
-
Collect the distillate that comes over at this constant temperature.
-
Once the first fraction is collected, the temperature will rise again and plateau at the boiling point of the next component (2-butyne, b.p. 27 °C). Change the receiving flask to collect this second fraction.
-
Continue distillation until a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
-
Safety Precautions:
-
Perform the distillation in a well-ventilated fume hood.
-
Keep flammable materials away from the distillation apparatus.
-
Use a heating mantle as the heat source, not an open flame.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Workflow for Fractional Distillation:
Preparative Gas Chromatography (Prep GC)
Preparative GC is an excellent method for isolating highly pure volatile compounds from complex mixtures. It operates on the same principles as analytical GC but is scaled up to collect fractions of the separated components.
Protocol for Preparative GC Purification of Propyne:
-
Instrument Setup:
-
Use a preparative gas chromatograph equipped with a packed column suitable for light hydrocarbons (e.g., a PLOT column).
-
Set the injector and detector temperatures appropriately to ensure volatilization without degradation.
-
Program the oven temperature to achieve good separation of propyne from its impurities. A typical program might start at a low temperature and ramp up.
-
Use a high-purity carrier gas, such as helium or nitrogen, at a controlled flow rate.
-
Connect a trapping system to the detector outlet to collect the purified propyne. The trap should be cooled with liquid nitrogen or a dry ice/acetone bath.
-
-
Sample Injection and Collection:
-
Inject a small volume of the impure propyne sample into the GC.
-
Monitor the chromatogram to identify the peak corresponding to propyne.
-
As the propyne peak begins to elute, switch the gas flow to the collection trap.
-
Continue collecting until the peak has fully eluted.
-
For larger quantities, multiple injections and collections may be necessary.
-
-
Purity Analysis:
-
Analyze a small portion of the collected fraction using analytical GC-MS to confirm its purity.
-
Workflow for Preparative GC:
Recrystallization (for Low-Melting Solid Alkynes)
Recrystallization is a standard technique for purifying solid compounds. For volatile alkynes that are solid at or near room temperature (e.g., some diynes or substituted alkynes), this method can be effective.
Protocol for Recrystallization of a Low-Melting Point Alkyne:
-
Solvent Selection:
-
Choose a solvent in which the alkyne is sparingly soluble at low temperatures but highly soluble at higher temperatures. Common solvents for nonpolar compounds include pentane, hexane, or ethanol.
-
-
Dissolution:
-
Place the impure solid alkyne in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Logical Relationship in Recrystallization:
Chemical Derivatization: Purification of Terminal Alkynes via Silver Acetylides
Terminal alkynes react with silver ions to form insoluble silver acetylides, a property that can be exploited for their purification. This method is highly selective for terminal alkynes.
Protocol for Purification of 1-Butyne using Silver Nitrate:
-
Formation of Silver Acetylide:
-
In a fume hood, bubble the impure 1-butyne gas through an ammoniacal silver nitrate solution. This solution is prepared by adding aqueous ammonia to a silver nitrate solution until the initial brown precipitate of silver oxide just redissolves.
-
A white precipitate of silver butynilide will form.
-
-
Isolation of the Acetylide:
-
Collect the precipitate by vacuum filtration and wash it with water, then with a small amount of ethanol.
-
Caution: Silver acetylides can be explosive when dry. Do not allow the precipitate to dry completely.
-
-
Regeneration of the Alkyne:
-
Suspend the moist silver butynilide in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Slowly add a dilute acid (e.g., 10% hydrochloric acid) to the suspension while stirring. The silver acetylide will react to regenerate the 1-butyne, which will dissolve in the ether.
-
The silver will precipitate as silver chloride.
-
-
Isolation of the Purified Alkyne:
-
Separate the ether layer containing the purified 1-butyne.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Carefully remove the ether by distillation at low temperature to obtain the purified 1-butyne.
-
Signaling Pathway for Silver Acetylide Purification:
Purity Analysis: GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile alkynes.
Protocol for GC-MS Analysis of Purified Butyne:
-
Sample Preparation:
-
If the sample is gaseous, use a gas-tight syringe to inject a small volume into the GC-MS.
-
If the sample is a volatile liquid, prepare a dilute solution in a high-purity volatile solvent (e.g., pentane or dichloromethane).
-
-
GC-MS Parameters:
-
Column: Use a capillary column suitable for volatile hydrocarbons (e.g., a DB-1 or equivalent).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of all components.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization (e.g., 200 °C).
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
MS Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 15-200) in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the purified alkyne by its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the alkyne as the percentage of its peak area relative to the total peak area.
-
Safety and Handling of Volatile Alkynes
-
Ventilation: Always handle volatile alkynes in a well-ventilated fume hood.
-
Ignition Sources: Keep all sources of ignition, including sparks, open flames, and hot surfaces, away from the work area.[1][2]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and appropriate gloves.
-
Storage: Store volatile alkynes in a cool, well-ventilated area, away from incompatible materials.
-
Waste Disposal: Dispose of alkyne waste and residues, especially silver acetylides, according to institutional safety guidelines. Silver acetylides should be decomposed while wet by treating them with a dilute acid.[3][4][5] Never dispose of them as dry solids.[3]
References
Application Notes: (Z)-hex-3-en-1-yne as a Versatile Precursor in Organic Synthesis
(For Use by Researchers, Scientists, and Drug Development Professionals)
(Z)-hex-3-en-1-yne , a six-carbon molecule featuring both a cis-configured double bond and a terminal alkyne, serves as a valuable and versatile building block in organic synthesis. Its unique structural arrangement allows for selective transformations at either the alkene or the alkyne moiety, making it a strategic precursor for the synthesis of complex molecules, including natural products and biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of insect pheromones, showcasing its utility in the stereoselective construction of carbon-carbon bonds.
Key Applications
The primary application of this compound lies in its role as a C6 synthon for the construction of larger carbon skeletons. The terminal alkyne provides a handle for various coupling reactions, such as the Sonogashira and Negishi couplings, allowing for the introduction of diverse substituents. The Z-alkene geometry is often a crucial structural motif in biologically active molecules, and using this compound as a starting material can effectively transfer this stereochemistry to the final product.
A notable example is the synthesis of insect pheromones, where the specific geometry of double bonds is critical for biological activity. This compound derivatives are ideal precursors for the synthesis of various lepidopteran and termite pheromones.
Synthesis of (3Z,6Z)-dodeca-3,6-dien-1-ol: A Termite Pheromone
This section details the synthesis of (3Z,6Z)-dodeca-3,6-dien-1-ol, a trail-following and sex pheromone of various termite species, using a derivative of this compound as a key starting material. The overall synthetic strategy involves the protection of the hydroxyl group of (Z)-hex-3-en-1-ol, followed by tosylation, a copper-catalyzed coupling reaction to extend the carbon chain, deprotection, and finally, a stereoselective reduction of the newly introduced alkyne to a Z-alkene.
Quantitative Data Summary
| Step | Transformation | Reagents and Conditions | Product | Yield (%) |
| a | Protection of alcohol | Dihydropyran (DHP), Amberlyst 15, hexane, room temperature | (Z)-2-(hex-3-en-1-yloxy)tetrahydro-2H-pyran | 96 |
| b | Tosylation | TsCl, KOH, Et₂O, 0°C | (Z)-hex-3-en-1-yl 4-methylbenzenesulfonate | 99 |
| c | Cadiot-Chodkiewicz Coupling | 1-Hexyne, K₂CO₃, NaI, CuI, DMF, room temperature | 2-((3Z)-dodeca-3,6-diyn-1-yloxy)tetrahydro-2H-pyran | 72 |
| d | Deprotection of alcohol | Amberlyst 15, MeOH, -10°C to 0°C, overnight | (3Z)-dodeca-3,6-diyn-1-ol | 43 |
| e | Partial Hydrogenation | H₂, Lindlar's catalyst, quinoline, MeOH | (3Z,6Z)-dodeca-3,6-dien-1-ol | 45 |
Experimental Workflow Diagram
Caption: Synthetic workflow for (3Z,6Z)-dodeca-3,6-dien-1-ol.
Detailed Experimental Protocols
Step a: Protection of (Z)-hex-3-en-1-ol
-
To a solution of (Z)-hex-3-en-1-ol (1.0 eq) in hexane, add dihydropyran (DHP, 1.2 eq).
-
Add a catalytic amount of Amberlyst 15 resin.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter off the resin and wash with hexane.
-
Concentrate the filtrate under reduced pressure to obtain (Z)-2-(hex-3-en-1-yloxy)tetrahydro-2H-pyran.[1] Yield: 96%[1]
Step b: Tosylation of the Protected Alcohol
Note: This step is shown in the referenced scheme as an alternative activation of the alcohol. The direct coupling of the protected alcohol derivative is also possible.
-
To a solution of (Z)-hex-3-en-1-ol (1.0 eq) in diethyl ether (Et₂O) at 0°C, add powdered potassium hydroxide (KOH, 1.5 eq).
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in Et₂O dropwise.
-
Stir the mixture at 0°C and monitor the reaction by TLC.
-
Upon completion, add water and extract the product with Et₂O.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (Z)-hex-3-en-1-yl 4-methylbenzenesulfonate.[1] Yield: 99%[1]
Step c: Copper-Catalyzed Coupling with 1-Hexyne (Cadiot-Chodkiewicz Reaction)
-
To a solution of the tosylated derivative of the protected alcohol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq), sodium iodide (NaI, 1.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Add 1-hexyne (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((3Z)-dodeca-3,6-diyn-1-yloxy)tetrahydro-2H-pyran.[1] Yield: 72%[1]
Step d: Deprotection of the Tetrahydropyranyl Ether
-
To a solution of 2-((3Z)-dodeca-3,6-diyn-1-yloxy)tetrahydro-2H-pyran (1.0 eq) in methanol (MeOH), add Amberlyst 15 resin.
-
Stir the mixture overnight at a temperature between -10°C and 0°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to give (3Z)-dodeca-3,6-diyn-1-ol.[1] Yield: 43%[1]
Step e: Stereoselective Partial Hydrogenation
-
To a solution of (3Z)-dodeca-3,6-diyn-1-ol (1.0 eq) in methanol (MeOH), add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead, ~5% by weight of the alkyne).
-
Add a small amount of quinoline to the mixture to further deactivate the catalyst and prevent over-reduction.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon).
-
Monitor the reaction progress carefully by GC or TLC to ensure selective reduction to the cis-alkene without further reduction to the alkane.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield (3Z,6Z)-dodeca-3,6-dien-1-ol.[1] Yield: 45%[1]
Logical Relationship Diagram: Key Coupling Reactions
The utility of terminal alkynes like this compound is largely based on their ability to participate in various carbon-carbon bond-forming reactions. The following diagram illustrates the logical relationship between the alkyne functionality and two of the most powerful coupling reactions in this context.
Caption: Key coupling reactions of terminal alkynes.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions involving terminal alkynes are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These reactions are pivotal in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for three key cross-coupling reactions of terminal alkynes: the Sonogashira, Heck, and Suzuki reactions.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] The mild reaction conditions allow for a broad substrate scope and functional group tolerance, making it a highly versatile tool in organic synthesis.[2]
Catalytic Cycle of Sonogashira Coupling
The mechanism of the copper-co-catalyzed Sonogashira reaction is understood to proceed through two interconnected catalytic cycles involving palladium and copper.[4] The palladium cycle involves the oxidative addition of the aryl or vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4] The copper cycle facilitates the formation of the key copper acetylide intermediate from the terminal alkyne.[4]
Copper-Free Sonogashira Coupling
To circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[5][6] These reactions typically require a palladium catalyst and a base, and proceed through a mechanism where the palladium complex is involved in both the activation of the aryl/vinyl halide and the deprotonation of the terminal alkyne.[4]
Quantitative Data for Sonogashira Coupling
The following table summarizes representative quantitative data for the Sonogashira coupling reaction under various conditions.
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (0.05 eq) | 0.025 eq | Diisopropylamine | THF | RT | 3 | 89 | [5] |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd/HAP | - | K₂CO₃ | DMSO | 90 | 1 | >99 | [7] |
| 3 | 4-Bromotoluene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | cat. | Triethylamine | - | RT | 1.5 | - | [8] |
| 4 | Aryl Iodides | Phenylacetylene | NS-MCM-41-Pd (0.1) | 0.2 | K₂CO₃ | Dioxane | 50 | - | Good | [9] |
| 5 | Aryl Bromides | Terminal Alkynes | Pd₂(dba)₃/P(tBu)₃ (0.5) | - | Cs₂CO₃ | Dioxane | RT | - | High | [10] |
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol describes the coupling of an aryl halide with a terminal alkyne using a palladium-copper catalyst system.[5]
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Celite®
Procedure:
-
To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the alkyne (1.1 eq).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Upon completion, dilute the reaction with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Heck Coupling
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene.[11][12] While typically used for C(sp²)-C(sp²) bond formation, variations of the Heck reaction can be employed to couple terminal alkynes with alkenes, leading to the synthesis of conjugated enynes.
Catalytic Cycle of Heck Coupling
The catalytic cycle of the Heck reaction generally involves the oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst.[13]
Quantitative Data for Heck Coupling of Terminal Alkynes
The following table presents data for Heck-type reactions involving alkynes.
| Entry | Aryl/Vinyl Halide | Alkyne/Alkene | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | High | [14] |
| 2 | Aryl Bromides | Internal Olefins | Pd EnCat®40 (0.8) | AcONa | EtOH | 140 (mw) | 0.5 | Good | [15] |
| 3 | Aryl Halides | Alkenes | Pd(OAc)₂ | K₂CO₃ | DMA | 130-140 | 40 | 56-94 | [16] |
| 4 | Vinyl Halides | Vinyl Ethers | Pd(OAc)₂ (3) | NEt₃ | DMSO | 115 | - | High | [17] |
| 5 | Aryl Halides | Alkenes | Pd(OAc)₂ | Base | Various | 25-reflux | 60 min | 99.87 | [18] |
Experimental Protocol: Heck-Type Coupling
This protocol describes a general procedure for the Heck reaction of an aryl halide with an alkene.[15]
Materials:
-
Aryl bromide (1.0 eq)
-
Alkene (1.0 eq)
-
Pd EnCat®40 (0.8 mol%)
-
Sodium acetate (AcONa) (2.5 eq)
-
Tetraethylammonium chloride (Et₄NCl) (3 eq)
-
Ethanol (EtOH)
Procedure:
-
In a microwave vial, add the aryl bromide (100 mg, 1 equiv.), Et₄NCl (3 equiv.), AcONa (2.5 equiv.), and Pd EnCat®40 (0.8 mol%).
-
Disperse the solids in ethanol (2 mL).
-
Add the alkene (1 equiv.) to the mixture.
-
Heat the reaction mixture using microwave irradiation at 140°C for 30 minutes.
-
After cooling, the reaction mixture can be filtered to remove the catalyst and then worked up to isolate the product.
Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[19] While classically used for C(sp²)-C(sp²) bond formation, it can be adapted for the coupling of alkynylboron reagents with aryl or vinyl halides to synthesize internal alkynes.
Catalytic Cycle of Suzuki Coupling
The Suzuki coupling mechanism involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (which requires activation by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[19][20]
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. cetjournal.it [cetjournal.it]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sctunisie.org [sctunisie.org]
- 15. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pcliv.ac.uk [pcliv.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for Sonogashira Coupling with (Z)-hex-3-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive applications in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3] The reaction proceeds under mild conditions, often at room temperature, and demonstrates a broad tolerance for various functional groups.[1][2]
A key feature of the Sonogashira coupling is its stereospecificity, meaning the configuration of the vinyl halide is retained in the enyne product.[3] This makes it an ideal method for the synthesis of geometrically defined conjugated enynes. This document provides detailed application notes and protocols for the Sonogashira coupling of (Z)-hex-3-en-1-yne with various aryl halides. While specific literature on the Sonogashira coupling of this compound is limited, the provided protocols are based on well-established procedures for structurally similar (Z)-enynes and are expected to be highly applicable.[4]
The resulting aryl-(Z)-enynes are valuable scaffolds in medicinal chemistry. For instance, compounds incorporating a (Z)-hexen-diyne moiety have been investigated as potent antitumor agents that induce apoptosis and cell cycle arrest in cancer cells.[5]
Synthesis of this compound
The starting material, this compound, can be synthesized from its corresponding alcohol, (Z)-hex-3-en-1-ol, which is commercially available or can be prepared via stereoselective reduction of 3-hexyn-1-ol.[6][7] A common method for the conversion of the alcohol to the terminal alkyne involves a two-step process of tosylation followed by elimination.
Protocol for the Synthesis of this compound from (Z)-hex-3-en-1-ol
Materials:
-
(Z)-hex-3-en-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Tosylation of (Z)-hex-3-en-1-ol:
-
In a round-bottom flask cooled to 0 °C, dissolve (Z)-hex-3-en-1-ol (1.0 eq) in pyridine.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate.
-
-
Elimination to this compound:
-
In a three-neck flask equipped with a dry ice condenser, dissolve sodium amide (2.0 eq) in liquid ammonia at -78 °C.
-
Add a solution of the tosylate from the previous step in diethyl ether dropwise to the sodium amide solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain this compound.
-
Sonogashira Coupling of this compound with Aryl Halides
The following are representative protocols for the Sonogashira coupling of this compound with aryl halides. Both a traditional palladium/copper co-catalyzed system and a copper-free system are described. A nickel-catalyzed system is also presented as a cost-effective alternative.[8][9]
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base (2-3 eq).
-
Add this compound (1.2-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-(Z)-enyne.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide
-
Palladium acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos)
-
A suitable base (e.g., Cs₂CO₃, K₂CO₃, tetrabutylammonium acetate (TBAA))
-
Anhydrous and degassed solvent (e.g., DMF, NMP, toluene)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the anhydrous, degassed solvent and the base (2-3 eq).
-
Add this compound (1.2-1.5 eq) to the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 50-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: Nickel-Catalyzed Sonogashira-Type Coupling
Materials:
-
This compound
-
Aryl iodide or bromide
-
Nickel(II) chloride (NiCl₂)
-
1,10-Phenanthroline
-
Potassium fluoride (KF)
-
Zinc powder (Zn)
-
4-Cyanopyridine N-oxide
-
Degassed N,N-Dimethylacetamide (DMAc)
Procedure: [9]
-
In a glovebox, add NiCl₂ (10 mol%) and 1,10-phenanthroline (15 mol%) to a solution of the aryl halide (1.0 eq) in degassed DMAc.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-cyanopyridine N-oxide (1.5 eq), KF (1.5 eq), and zinc powder (1.2 eq).
-
Add this compound (1.5 eq) to the reaction mixture.
-
Seal the reaction vessel and heat at 60-70 °C for 48 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative yields for Sonogashira couplings of various aryl halides with terminal alkynes under different catalytic conditions. These values are intended to provide an estimate of the expected efficiency for the coupling with this compound.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 95 | [10] |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | DIPA | THF | RT | 98 | [10] |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 100 | 92 | [11] |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ | TBAA | NMP | RT | 89 | [12] |
| 4-Iodotoluene | 1-Hexyne | NiCl₂/1,10-phen | KF | DMAc | 60 | 85 | [9] |
| 1-Bromo-4-fluorobenzene | 1-Hexyne | NiCl₂/1,10-phen | KF | DMAc | 70 | 78 | [9] |
Visualizations
Experimental Workflow
Caption: General workflow from starting material to potential drug development application.
Catalytic Cycles
Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3962354A - Synthesis of cis-3-hexen-1-ol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
The Pauson-Khand Reaction: A Powerful Tool for Cyclopentenone Synthesis in Research and Drug Development
Application Notes and Protocols
The Pauson-Khand reaction (PKR) is a powerful and versatile organometallic [2+2+1] cycloaddition reaction that enables the synthesis of α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide.[1][2][3][4] First reported by Ihsan Ullah Khand and Peter Ludwig Pauson in the 1970s, this reaction has become a cornerstone in synthetic organic chemistry, particularly in the construction of complex molecular architectures found in natural products and pharmacologically active compounds.[2][5][6] Its ability to rapidly build molecular complexity in a single step makes it an invaluable tool for researchers, scientists, and professionals in drug development.[5]
These application notes provide a comprehensive overview of the Pauson-Khand reaction, including its mechanism, various modalities, and detailed experimental protocols.
Reaction Mechanism and Principles
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl-alkyne-dicobalt complex.[2][3] This is followed by the coordination of the alkene. The subsequent steps involve migratory insertion of the alkene into a cobalt-carbon bond, followed by the insertion of a carbonyl group (CO), and finally, reductive elimination to afford the cyclopentenone product and regenerate the cobalt species.[2][3] The intramolecular version of the reaction is particularly favored in synthesis due to its high regio- and stereoselectivity.[2]
Variations of the Pauson-Khand Reaction
The Pauson-Khand reaction can be performed under various conditions, each offering distinct advantages.
-
Stoichiometric vs. Catalytic: The original reaction utilized stoichiometric amounts of a cobalt carbonyl complex, typically dicobalt octacarbonyl (Co₂(CO)₈).[2] While effective, this generates significant metallic waste. Modern methods have focused on developing catalytic versions using various transition metals, including cobalt, rhodium, palladium, and others, making the reaction more atom-economical and environmentally friendly.[5][7]
-
Intermolecular vs. Intramolecular: The reaction can be performed between separate alkyne and alkene molecules (intermolecular) or with both functionalities present in the same molecule (intramolecular). The intramolecular Pauson-Khand reaction is particularly powerful for the construction of bicyclic and polycyclic ring systems with high stereocontrol.[2]
-
Promoters and Additives: To improve reaction rates and yields, various promoters can be employed. N-oxides, such as N-methylmorpholine N-oxide (NMO), are commonly used to facilitate the reaction under milder conditions by promoting the dissociation of a CO ligand from the metal center.[1][2][8] Other additives and alternative sources of carbon monoxide have also been explored to enhance the reaction's efficiency.[9][10]
Applications in Drug Development and Natural Product Synthesis
The cyclopentenone core is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents. The Pauson-Khand reaction has been instrumental in the total synthesis of numerous complex molecules, including terpenes, alkaloids, and prostaglandins.[5][6][7] Its ability to stereoselectively construct five-membered rings makes it a key strategy in the synthesis of chiral building blocks for drug discovery programs.[5]
Experimental Protocols
The following protocols provide detailed methodologies for conducting both stoichiometric and catalytic Pauson-Khand reactions.
Protocol 1: Stoichiometric Intermolecular Pauson-Khand Reaction with Dicobalt Octacarbonyl
This protocol describes a typical procedure for the reaction between an alkyne and an alkene using a stoichiometric amount of Co₂(CO)₈.
Materials:
-
Alkyne
-
Alkene
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Carbon monoxide (CO) source (optional, but can improve yields)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Cobalt-Alkyne Complex:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne (1.0 equiv) in the chosen anhydrous, degassed solvent.
-
Carefully add dicobalt octacarbonyl (1.0-1.2 equiv). The solution will typically change color to deep red or brown, indicating the formation of the cobalt-alkyne complex.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reaction with the Alkene:
-
Add the alkene (1.0-5.0 equiv) to the reaction mixture. For gaseous alkenes, the reaction can be conducted under an atmosphere of the alkene.
-
If using a CO balloon, purge the flask with CO.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude reaction mixture can be directly loaded onto a silica gel column for purification.
-
Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in a minimal amount of a suitable solvent and purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Catalytic Intramolecular Pauson-Khand Reaction
This protocol outlines a general procedure for a catalytic intramolecular Pauson-Khand reaction, often employed in the synthesis of bicyclic systems. A variety of catalysts can be used; this example uses a rhodium-based catalyst.
Materials:
-
Enyne substrate
-
Rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, Rh(cod)₂OTf with a chiral ligand)
-
Anhydrous, degassed solvent (e.g., toluene, THF, DME)
-
Reaction vessel suitable for pressure reactions (if necessary)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Carbon monoxide (CO) source (balloon or cylinder)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel under an inert atmosphere, dissolve the enyne substrate (1.0 equiv) in the chosen anhydrous, degassed solvent.
-
Add the rhodium catalyst (typically 1-10 mol%). If using a chiral ligand for an asymmetric reaction, the ligand is usually added at a slightly higher loading than the metal precursor.
-
-
Reaction Execution:
-
Purge the reaction vessel with carbon monoxide and maintain a CO atmosphere (a balloon is often sufficient for many reactions).
-
Heat the reaction to the desired temperature (often in the range of 80-120 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired cyclopentenone product.
-
Data Presentation
The following tables summarize quantitative data for various Pauson-Khand reactions, showcasing the influence of different catalysts, substrates, and conditions on the reaction outcome.
Table 1: Cobalt-Catalyzed Pauson-Khand Reactions
| Alkyne | Alkene/Enyne | Catalyst (mol%) | Promoter | Conditions | Yield (%) | Reference |
| Phenylacetylene | Norbornene | Co₂(CO)₈ (stoichiometric) | - | Toluene, 120 °C, 24 h | 94 | |
| 1-Octyne | Ethylene (10 atm) | Co₂(CO)₈ (stoichiometric) | - | Benzene, 70 °C, 20 h | 61 | |
| 1,6-Enyne | (intramolecular) | Co₂(CO)₈ (stoichiometric) | NMO | CH₂Cl₂, rt, 4 h | 89 | [9] |
| Fluorinated 1,7-Enyne | (intramolecular) | Co₂(CO)₈ (stoichiometric) | - | Toluene, 110 °C, 24 h | 65 | [11] |
| Propargyl acetate | Norbornadiene | QuinoxP*-Co₂ complex (catalytic) | - | Toluene, 1.5 bar CO, 70 °C, 16 h | 40 | [12] |
Table 2: Rhodium-Catalyzed Intramolecular Pauson-Khand Reactions
| Enyne Substrate | Catalyst (mol%) | Ligand | Conditions | Yield (%) | ee (%) | Reference |
| N-Tosyl-1,6-enyne | [Rh(cod)₂]BF₄ (5) | (R)-BINAP | THF, 1 atm CO, 80 °C | 99 | 90 | [13][14] |
| Oxygen-tethered 1,6-enyne | [Rh(cod)₂]OTf (10) | (R)-BINAP | Toluene, 10% CO/Ar, 80 °C | 84 | 89 | [13] |
| Malonate-tethered 1,6-enyne | [Rh(COD)(MaxPHOS)]BF₄ | MaxPHOS | DME, 1 bar CO, 120 °C | 62 | 82 | [15] |
| Allene-yne substrate | [RhCl(CO)₂]₂ | - | Toluene, 1 atm CO, reflux | 71 | - | [5] |
| 1,4-Enyne with cyclopropyl tether | [Rh(CO)₂Cl]₂ | - | Toluene, 1 atm CO, rt | 75 | - | [16] |
Table 3: Palladium-Catalyzed Intramolecular Pauson-Khand Reactions
| Enyne Substrate | Catalyst (mol%) | Ligand/Additive | Conditions | Yield (%) | Reference |
| N-Tosyl-1,6-enyne | PdCl₂ (10) | Tetramethylthiourea, LiCl | Toluene, 1 atm CO, 80 °C | 85 | [17] |
| Oxygen-tethered 1,6-enyne | Pd(OAc)₂ (10) | Tetramethylthiourea, LiCl | Toluene, 1 atm CO, 80 °C | 78 | [17] |
Visualizations
The following diagrams illustrate the key mechanistic steps and a general workflow for the Pauson-Khand reaction.
Caption: The catalytic cycle of the Pauson-Khand reaction.
Caption: A general experimental workflow for the Pauson-Khand reaction.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. Pauson-Khand Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 8. chem.iitb.ac.in [chem.iitb.ac.in]
- 9. Nitrous Oxide-Promoted Pauson-Khand Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanism and origins of enantioselectivity in the Rh(I)-catalyzed pauson: khand reaction - American Chemical Society [acs.digitellinc.com]
- 17. On the mechanism of the palladium catalyzed intramolecular Pauson-Khand-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (Z)-hex-3-en-1-yne in the Synthesis of Bioactive Natural Products
(Z)-hex-3-en-1-yne , a versatile C6 building block, serves as a crucial precursor in the stereoselective synthesis of a variety of complex natural products, particularly those of marine origin. Its unique skipped enyne functionality, featuring a cis-configured double bond and a terminal alkyne, allows for a range of chemical transformations to construct key structural motifs found in bioactive molecules. This application note details the use of this compound in the synthesis of marine-derived oxepane natural products, focusing on the strategic application of cross-coupling reactions to elaborate the carbon skeleton.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈ |
| Molecular Weight | 80.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 17669-38-4 |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 85-87 °C |
| SMILES | CC/C=C\C#C |
Key Synthetic Applications in Natural Product Synthesis
This compound is a valuable starting material for the introduction of the characteristic (Z)-enyne side chain found in numerous marine natural products, including members of the laurefucin family of red algae metabolites. These compounds often exhibit interesting biological activities, such as cytotoxicity against cancer cell lines. The terminal alkyne of this compound provides a handle for various carbon-carbon bond-forming reactions, enabling the construction of more complex structures.
One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions , such as the Negishi and Stille couplings. These reactions allow for the efficient and stereoretentive formation of a new carbon-carbon bond between the alkyne terminus and a suitable organic electrophile, typically a vinyl iodide or bromide, which forms part of the core of the target natural product.
Negishi Coupling for the Synthesis of a Laurefucin Precursor
A key step in the convergent synthesis of laurefucin-type natural products involves the Negishi coupling of a zinc acetylide derived from this compound with a functionalized vinyl iodide representing the oxepane core. This reaction stereoselectively assembles the enyne side chain, preserving the Z-geometry of the double bond.
Caption: Negishi coupling workflow for the synthesis of a natural product precursor.
Experimental Protocols
The following are representative protocols for the key transformations involving this compound in the synthesis of a marine natural product precursor.
Protocol 1: Formation of (Z)-hex-3-en-1-yn-1-ylzinc chloride
Objective: To prepare the organozinc reagent required for the Negishi coupling reaction.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Zinc chloride (ZnCl₂) solution in THF (1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Argon atmosphere
-
Schlenk flask and standard Schlenk line equipment
-
Dry ice/acetone bath
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 eq) and anhydrous THF under an argon atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.05 eq) is added dropwise via syringe, and the resulting mixture is stirred at -78 °C for 30 minutes.
-
A solution of zinc chloride in THF (1.1 eq) is then added dropwise to the lithium acetylide solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour. The resulting solution of (Z)-hex-3-en-1-yn-1-ylzinc chloride is used directly in the subsequent coupling reaction.
Protocol 2: Negishi Cross-Coupling with a Vinyl Iodide
Objective: To couple the (Z)-enyne zinc reagent with a functionalized vinyl iodide to form the carbon skeleton of the natural product precursor.
Materials:
-
Solution of (Z)-hex-3-en-1-yn-1-ylzinc chloride in THF (from Protocol 1)
-
Functionalized vinyl iodide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
In a separate flame-dried Schlenk flask under argon, the functionalized vinyl iodide (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are dissolved in anhydrous THF.
-
The freshly prepared solution of (Z)-hex-3-en-1-yn-1-ylzinc chloride (1.1 eq) from Protocol 1 is transferred via cannula to the solution of the vinyl iodide and palladium catalyst at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting vinyl iodide is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired natural product precursor.
Quantitative Data
The efficiency of the Negishi coupling is crucial for the overall success of the total synthesis. The following table summarizes typical yields for this key transformation.
| Entry | Coupling Partner (Vinyl Iodide) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxepane-derived vinyl iodide | 5 | THF | 25 | 3 | 85 |
| 2 | Dihydropyran-derived vinyl iodide | 5 | THF | 25 | 4 | 82 |
Logical Relationship of Synthetic Steps
The overall synthetic strategy relies on a logical sequence of reactions to build the complex natural product from simpler starting materials.
Caption: Logical flow of the synthetic route from this compound to the target natural product.
Conclusion
This compound is a highly valuable and versatile building block in the field of natural product synthesis. Its application, particularly in stereoretentive cross-coupling reactions, provides an efficient pathway for the construction of the (Z)-enyne motif prevalent in many bioactive marine natural products. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals in the synthesis of these complex and medicinally relevant molecules.
Application Notes and Protocols: Copper-Catalyzed Functionalization of Enynes
For Researchers, Scientists, and Drug Development Professionals
The copper-catalyzed functionalization of enynes has emerged as a powerful and versatile strategy in modern organic synthesis. This approach provides efficient access to a wide array of structurally complex and densely functionalized molecules, often with high levels of stereocontrol. The low cost, low toxicity, and unique reactivity of copper catalysts make these transformations highly attractive for applications in pharmaceutical and materials science.
This document provides detailed application notes and experimental protocols for three key types of copper-catalyzed enyne functionalizations: Asymmetric Borylative Cyclization of 1,6-Enynes, Enantioselective Radical 1,4-Oxycyanation of 1,3-Enynes, and the 1,2-Hydrofunctionalization of 1,3-Enynes with Ketones.
Copper-Catalyzed Asymmetric Borylative Cyclization of Cyclohexadienone-Containing 1,6-Enynes
This protocol outlines a tandem reaction involving a selective β-borylation of a propargylic ether followed by a conjugate addition to a cyclohexadienone, resulting in the formation of an optically pure cis-hydrobenzofuran framework. This transformation is notable for its excellent regioselectivity and enantioselectivity.[1][2][3][4]
General Workflow
Workflow for Asymmetric Borylative Cyclization
Experimental Protocol
Materials:
-
Copper(I) iodide (CuI)
-
(R)-(-)-N,N'-Bis(2,6-diisopropylphenyl)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-DTBM-SEGPHOS)
-
Bis(pinacolato)diboron (B2pin2)
-
Potassium tert-butoxide (KOt-Bu)
-
Cyclohexadienone-containing 1,6-enyne substrate
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuI (5 mol %) and (R)-DTBM-SEGPHOS (6 mol %).
-
Add anhydrous THF, and stir the mixture at room temperature for 30 minutes.
-
Add the cyclohexadienone-containing 1,6-enyne substrate (1.0 equiv) and B2pin2 (1.2 equiv).
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C) and add a solution of KOt-Bu (1.5 equiv) in THF dropwise.
-
Stir the reaction at this temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Substrate Scope and Performance
| Entry | Substrate (R) | Yield (%) | ee (%) |
| 1 | H | 85 | 95 |
| 2 | Me | 82 | 96 |
| 3 | Ph | 78 | 94 |
| 4 | 4-MeO-Ph | 75 | 93 |
| 5 | 4-F-Ph | 80 | 95 |
| 6 | 2-Thienyl | 72 | 92 |
Data summarized from representative examples in the literature.
Copper-Catalyzed Enantioselective Radical 1,4-Oxycyanation of 1,3-Enynes
This method provides access to valuable chiral allenes through a radical-mediated 1,4-difunctionalization of 1,3-enynes.[5][6] This approach overcomes limitations of previous methods by enabling the introduction of a cyano group via a radical pathway, expanding the toolbox for synthesizing asymmetric allenes.[5]
Proposed Signaling Pathway
Proposed Catalytic Cycle for 1,4-Oxycyanation
Experimental Protocol
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe2)
-
Chiral bisoxazoline ligand (e.g., (R)-Ph-Box)
-
1,3-Enyne substrate
-
Benzoyl peroxide (BPO) or other peroxide radical precursor
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
Procedure:
-
In a glovebox, to a dried vial, add CuBr·SMe2 (5 mol %) and the chiral bisoxazoline ligand (6 mol %).
-
Add anhydrous DCM and stir for 30 minutes at room temperature to form the catalyst complex.
-
Add the 1,3-enyne substrate (1.0 equiv) followed by the peroxide radical precursor (1.5 equiv).
-
Add TMSCN (2.0 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 0 °C) for the designated time, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral allene.
Substrate Scope and Performance
| Entry | Substrate (R1, R2) | Peroxide | Yield (%) | ee (%) |
| 1 | Ph, H | BPO | 75 | 92 |
| 2 | 4-Tolyl, H | BPO | 78 | 93 |
| 3 | 4-Cl-Ph, H | BPO | 72 | 90 |
| 4 | Cyclohexyl, H | BPO | 65 | 88 |
| 5 | Ph, Me | Lauroyl Peroxide | 70 | 91 |
| 6 | n-Hexyl, H | BPO | 68 | 85 |
Data summarized from representative examples in the literature.
Copper-Catalyzed 1,2-Hydrofunctionalization of 1,3-Enynes with Ketones
This protocol details an efficient method for the synthesis of highly substituted and enantioenriched homopropargyl alcohols through the copper-catalyzed 1,2-hydrofunctionalization of enynes with ketones.[7] The reaction demonstrates excellent diastereo- and enantioselectivity.[7]
Logical Relationship of Reaction Components
Reaction Pathway for 1,2-Hydrofunctionalization
Experimental Protocol
Materials:
-
Copper(I) chloride (CuCl)
-
(R,R)-Ph-BPE ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Diethoxymethylsilane (DEMS)
-
1,3-Enyne substrate
-
Ketone substrate
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under argon, add CuCl (5 mol %), (R,R)-Ph-BPE (5.5 mol %), and NaOt-Bu (10 mol %).
-
Add anhydrous THF, and stir the mixture at room temperature for 20 minutes.
-
Add the 1,3-enyne (1.2 equiv) and the ketone (1.0 equiv).
-
Add DEMS (1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, quench the reaction by the addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Substrate Scope and Performance
| Entry | Enyne (R1) | Ketone (R2, R3) | Yield (%) | dr | ee (%) |
| 1 | Ph | Ph, Me | 88 | >20:1 | 98 |
| 2 | Ph | 4-MeO-Ph, Me | 90 | >20:1 | 97 |
| 3 | Ph | 2-Naphthyl, Me | 85 | >20:1 | 99 |
| 4 | Cyclohexyl | Ph, Me | 75 | >20:1 | 96 |
| 5 | n-Butyl | Ph, Me | 78 | 19:1 | 95 |
| 6 | Ph | Cyclopropyl, Me | 82 | >20:1 | 98 |
Data summarized from representative examples in the literature.
References
- 1. Cu-catalyzed asymmetric borylative cyclization of cyclohexadienone-containing 1,6-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datapdf.com [datapdf.com]
- 5. Copper-Catalyzed Enantioselective Radical 1,4-Difunctionalization of 1,3-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed functionalization of enynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloisomerization Reactions of Enynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enyne cycloisomerization is a powerful and atom-economical class of reactions in organic synthesis that enables the construction of complex carbocyclic and heterocyclic scaffolds from readily available linear substrates.[1][2] This process, often catalyzed by transition metals, involves the intramolecular rearrangement of an enyne to form a cyclic compound, typically with the creation of new stereocenters.[3] The versatility of this reaction has made it an invaluable tool in the total synthesis of natural products and the development of novel therapeutic agents.[4][5] This document provides detailed application notes, experimental protocols, and an overview of the utility of enyne cycloisomerization in drug discovery.
Catalysts and Reaction Conditions
A variety of transition metals, including gold, platinum, rhodium, palladium, and cobalt, have been shown to effectively catalyze enyne cycloisomerization reactions.[1][2] The choice of catalyst and reaction conditions can significantly influence the reaction's outcome, including the product's structure, yield, and stereoselectivity.
Recent advancements have highlighted the exceptional efficiency of N-heterocyclic carbene (NHC)-gold complexes in catalyzing these transformations, often under mild conditions.[6] Rhodium catalysts are also highly effective, particularly for the cycloisomerization of challenging substrates like (E)-1,6-enynes, yielding products with excellent enantioselectivity.[7]
The following tables summarize quantitative data for selected enyne cycloisomerization reactions, providing a comparative overview of different catalytic systems.
Table 1: Gold-Catalyzed Cycloisomerization of 1,6-Enynes
| Entry | Catalyst (mol%) | Substrate | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | [JohnPhosAu(NCMe)]SbF₆ (2) | N-Propargyl-N-allyl-tosylamide | CH₂Cl₂ | 23 | 0.5 | Bicyclo[3.1.0]hexane derivative | 95 | [7] |
| 2 | IPrAuCl/AgSbF₆ (2) | 1,6-enyne | DCE | 60 | 1 | 1,4-diene | 85 | [8] |
| 3 | (S)-BINAP-AuCl/AgOTf (5) | Oxygen-tethered 1,6-enyne | Toluene | 80 | 12 | Chiral bicyclic ether | 88 (92% ee) | [9] |
Table 2: Rhodium-Catalyzed Cycloisomerization of 1,6-Enynes
| Entry | Catalyst (mol%) | Ligand | Substrate | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | [Rh(COD)Cl]₂ (2.5) | (S)-BINAP | (E)-N-allyl-N-propargyl tosylamide | DCE | 23 | 12 | Chiral bicyclic amine | 92 (99% ee) | [9] |
| 2 | [Rh(COD)₂]SbF₆ (5) | TangPhos | (E)-1,6-enyne | DCE | RT | 2 | Chiral 1,4-diene | 98 (97% ee) | [7] |
| 3 | [RhCl(CO)₂]₂ (5) | dppb | cis-1,6-enyne | Toluene | RT | 1 | 1,4-diene | 95 | [10] |
Experimental Protocols
Protocol 1: Gold-Catalyzed Cycloisomerization of a 1,6-Enyne to a Bicyclo[3.1.0]hexane Derivative
This protocol is a general procedure for the synthesis of bicyclo[3.1.0]hexane derivatives, which are valuable scaffolds in medicinal chemistry.[9]
Materials:
-
1,6-enyne substrate (e.g., N-Propargyl-N-allyl-tosylamide)
-
[JohnPhosAu(NCMe)]SbF₆ catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Triethylamine
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,6-enyne substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous dichloromethane (10 mL).
-
Add the [JohnPhosAu(NCMe)]SbF₆ catalyst (0.02 mmol, 2 mol%) to the stirred solution at room temperature (23 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclo[3.1.0]hexane derivative.
Protocol 2: Rhodium-Catalyzed Asymmetric Cycloisomerization of a 1,6-Enyne
This protocol describes the enantioselective synthesis of chiral cyclic compounds, which is crucial for the development of stereospecific drugs.[9]
Materials:
-
(E)-1,6-enyne substrate
-
[Rh(COD)Cl]₂
-
(S)-BINAP ligand
-
Silver hexafluoroantimonate (AgSbF₆)
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, prepare the active catalyst by dissolving [Rh(COD)Cl]₂ (0.025 mmol) and (S)-BINAP (0.055 mmol) in anhydrous 1,2-dichloroethane (5 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Add AgSbF₆ (0.05 mmol) and stir for another 20 minutes. The formation of a precipitate (AgCl) will be observed.
-
In a separate flame-dried flask, dissolve the (E)-1,6-enyne substrate (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL).
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at room temperature (23 °C) for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Applications in Drug Development
The cyclic scaffolds produced through enyne cycloisomerization are prevalent in a wide range of biologically active molecules and approved drugs. The ability to rapidly construct these complex architectures makes this methodology highly attractive for drug discovery programs.
Synthesis of a Triple Reuptake Inhibitor: GSK1360707F
A notable application of enyne cycloisomerization is in the synthesis of the triple reuptake inhibitor (TRI) GSK1360707F.[11] TRIs simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, offering a potential for broader efficacy and a faster onset of action compared to traditional antidepressants.[12][13] The key step in the synthesis of GSK1360707F involves a platinum(II)- or gold(I)-catalyzed cycloisomerization of an enyne precursor to construct the core azabicyclo[4.1.0]heptane skeleton.
The mechanism of action of TRIs involves the inhibition of the respective monoamine transporters (SERT, NET, and DAT), leading to an increased concentration of these neurotransmitters in the synaptic cleft.[11] This modulation of synaptic neurotransmitter levels is believed to underlie their therapeutic effects in depression and other neuropsychiatric disorders.
Caption: Mechanism of action of a Triple Reuptake Inhibitor (TRI).
Bicyclo[3.1.0]hexane Scaffolds in Medicinal Chemistry
The bicyclo[3.1.0]hexane core, readily accessible through enyne cycloisomerization, is a privileged scaffold in drug discovery. Its rigid, three-dimensional structure can provide favorable binding interactions with biological targets and improve pharmacokinetic properties.[14]
Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as opioid receptor antagonists for the treatment of conditions such as irritable bowel syndrome and addiction.[15] More recently, bicyclo[3.1.0]hexanylpiperazines have been identified as noncompetitive neuropeptide Y Y1 antagonists with potential applications in treating obesity.[14] Furthermore, spiro-fused 3-azabicyclo[3.1.0]hexane-pyrimidines have demonstrated potential as antitumor agents.[16]
Caption: Workflow for drug discovery using enyne cycloisomerization.
Cyclopropane Scaffolds in Kinase and Antiviral Drug Design
The cyclopropane motif, a key feature of the products of 1,5- and 1,6-enyne cycloisomerization, is increasingly being incorporated into the design of kinase inhibitors and antiviral agents.[17]
In kinase inhibitor design, the rigid cyclopropane ring can serve as a conformational constraint, locking the molecule into a bioactive conformation and improving binding affinity and selectivity.[2] For example, spiro[cyclopropane-1,3'-indol]-2'-ones have been developed as orally bioavailable inhibitors of Polo-Like Kinase 4 (PLK4), a target in cancer therapy.[4][6]
In the context of antiviral drug discovery, nucleoside analogues containing the bicyclo[3.1.0]hexane scaffold have been explored as potential antiviral agents.[18] The unique three-dimensional shape of this scaffold can lead to novel interactions with viral enzymes or proteins.
Caption: Role of enyne cycloisomerization in drug discovery.
Conclusion
Enyne cycloisomerization reactions represent a cornerstone of modern synthetic chemistry, providing efficient access to a diverse array of complex molecular architectures. The continued development of novel catalysts and methodologies is expanding the scope and applicability of this powerful transformation. For researchers in drug development, enyne cycloisomerization offers a strategic approach to the synthesis of novel scaffolds with desirable pharmacological properties, paving the way for the discovery of next-generation therapeutics.
References
- 1. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cycloisomerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Rhodium-Catalyzed Cycloisomerization of (E)-1,6-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization of Terminal Alkynes abd Formal Total Synthesis of (−) Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HK1093977A - Preparation of 3-azabicyclo [3.1.0] hexane derivatives - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2006091905A1 - Derives de bicyclo(3.1.0) hexane utilises comme composes antiviraux - Google Patents [patents.google.com]
Application Notes and Protocols for (Z)-hex-3-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and use of (Z)-hex-3-en-1-yne, a volatile and reactive unsaturated organic compound. Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Physicochemical Properties
This compound is a colorless liquid with a molecular formula of C₆H₈ and a molecular weight of 80.13 g/mol .[1][2][3] Its structure, featuring a cis-configured double bond and a terminal triple bond, makes it a valuable synthon in organic chemistry, particularly as a precursor in the synthesis of natural products like leaf alcohol.[4][5][6][7] Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₈ | [1][2][3] |
| Molecular Weight | 80.13 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 17669-38-4 | [3] |
| Appearance | Colorless oily liquid (presumed) | [4] |
| Boiling Point | 156-157°C (for the related (Z)-hex-3-en-1-ol) | [4][6] |
| Density | 0.846 g/cm³ (for the related (Z)-hex-3-en-1-ol) | [4][6] |
| Solubility | Slightly soluble in water; soluble in ethanol and most organic solvents. | [4][6] |
Reactivity and Stability
This compound is an unsaturated hydrocarbon containing both a double and a triple bond.[8][9][10][11] This high degree of unsaturation makes it susceptible to various reactions and potential decomposition.
-
Air and Light Sensitivity: Like many unsaturated compounds, this compound is potentially sensitive to air and light, which can catalyze oxidation or polymerization.[1][12]
-
Thermal Instability: The compound may be thermally labile and could potentially isomerize or decompose at elevated temperatures.
-
Reactivity: The terminal alkyne is acidic and can undergo deprotonation with a strong base. Both the double and triple bonds are susceptible to addition reactions.
Due to the lack of specific stability data for this compound, the following recommendations are based on best practices for handling volatile and air-sensitive unsaturated hydrocarbons.
| Condition | Recommendation | Rationale |
| Temperature | Store at ≤ -20°C in a freezer. | To minimize volatility, prevent thermal decomposition, and slow down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reactions with atmospheric moisture.[1][13][14] |
| Light | Store in an amber or opaque container. | To protect from light-catalyzed degradation.[1] |
| Purity | Use high-purity material and monitor for signs of decomposition (e.g., color change, precipitation). | Impurities can catalyze decomposition. |
Handling and Storage Protocols
General Handling Precautions
Given its volatile and potentially reactive nature, this compound should be handled with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere Techniques: Handle the compound under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent exposure to air and moisture.[14][15]
-
Avoid Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools.
-
Ventilation: Work in a well-ventilated chemical fume hood.
Storage Protocol
Proper storage is critical to maintain the purity and stability of this compound.
Materials:
-
Schlenk flask or amber vial with a PTFE-lined septum cap
-
Argon or nitrogen gas source
-
Freezer (-20°C or lower)
-
Parafilm or other sealing tape
Procedure:
-
Obtain a clean, dry Schlenk flask or amber vial of an appropriate size.
-
If the compound is to be transferred, do so under a positive pressure of inert gas.
-
Seal the container tightly with the septum cap.
-
Wrap the cap and any joints with Parafilm for an extra seal.
-
Label the container clearly with the compound name, structure, date, and any hazard warnings.
-
Place the sealed container in a freezer at -20°C or below.
Caption: Workflow for the proper storage of this compound.
Experimental Protocols
The following are general protocols that can be adapted for the use of this compound in chemical reactions.
Protocol for Dispensing the Compound
This protocol describes how to safely transfer a specific volume of the liquid compound from its storage container to a reaction vessel.
Materials:
-
Schlenk flask containing this compound
-
Dry, gas-tight syringe with a long needle
-
Reaction flask under an inert atmosphere
-
Argon or nitrogen gas source
Procedure:
-
Ensure the reaction flask is properly set up under a positive pressure of inert gas.
-
Remove the storage flask from the freezer and allow it to warm to room temperature in a desiccator to prevent condensation.
-
Pierce the septum of the storage flask with a needle connected to a bubbler to relieve any excess pressure.
-
Using a dry, gas-tight syringe with a long needle, pierce the septum of the storage flask.
-
Slowly draw the desired volume of liquid into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a buffer.
-
Withdraw the syringe and quickly insert the needle into the septum of the reaction flask.
-
Dispense the liquid into the reaction flask.
-
Rinse the syringe with a suitable dry solvent if necessary.
References
- 1. ossila.com [ossila.com]
- 2. This compound | 17669-38-4 | Benchchem [benchchem.com]
- 3. This compound | C6H8 | CID 5367401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Leaf alcohol: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. CN1762941A - Leaf alcohol synthesis method - Google Patents [patents.google.com]
- 6. How to synthesis Leaf alcohol?_Chemicalbook [chemicalbook.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. byjus.com [byjus.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. ossila.com [ossila.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for Reactions with Volatile Enynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and executing experimental setups for chemical reactions involving volatile enynes. Given their high vapor pressure and potential sensitivity to air and moisture, handling these substrates requires specialized techniques to ensure safety, accuracy, and reproducibility.
Introduction: The Challenge of Volatile Enynes
Enynes are valuable synthetic intermediates in organic chemistry, particularly in the synthesis of complex molecules and pharmaceutical compounds.[1] Volatile enynes, characterized by low boiling points, present significant handling challenges.[2] Their high vapor pressure can lead to material loss, inaccurate stoichiometry, and potential exposure to hazardous materials.[3] Furthermore, many enynes and the organometallic catalysts used in their reactions are sensitive to air and moisture, necessitating the use of inert atmosphere techniques.[4][5]
This guide outlines the essential equipment and procedures for safely and effectively conducting reactions with volatile enynes, focusing on Schlenk line and glovebox techniques.
Essential Inert Atmosphere Techniques
To prevent decomposition of sensitive reagents and catalysts, reactions are typically performed under an inert atmosphere of nitrogen or argon.[6] The two primary methods for achieving this are the use of a Schlenk line or a glovebox.[4]
Schlenk Line Technique
A Schlenk line, or vacuum-gas manifold, is a standard apparatus for manipulating air-sensitive compounds.[7] It consists of a dual glass manifold connected to a vacuum pump and a source of purified inert gas.[5][7] This setup allows for the evacuation of air from glassware and its replacement with an inert atmosphere.
Key Features of a Schlenk Line Setup:
-
Dual Manifold: One line for vacuum and one for inert gas.[5]
-
Inert Gas Source: A cylinder of high-purity nitrogen or argon. The gas is often passed through a drying agent.[8]
-
Vacuum Pump: Connected via a cold trap to prevent corrosive or volatile vapors from damaging the pump.[7]
-
Cold Trap: A vessel cooled with liquid nitrogen or a dry ice/acetone slush to condense volatile substances removed under vacuum.[5]
-
Bubbler: Vents the inert gas line to the atmosphere, providing a visual indicator of positive pressure.[7]
References
- 1. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. editverse.com [editverse.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Schlenk line - Wikipedia [en.wikipedia.org]
- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (Z)-Enynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of (Z)-enynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (Z)-enynes with high stereoselectivity?
A1: The primary methods for achieving high (Z)-selectivity in enyne synthesis include:
-
Modified Horner-Wadsworth-Emmons (HWE) Reaction: Specifically, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes.[1][2]
-
Z-Selective Wittig Reaction: This classic olefination method can be tuned to favor the (Z)-isomer by using non-stabilized ylides under specific reaction conditions.[3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Negishi Coupling: The coupling of (Z)-vinyl halides with alkynylzinc reagents can proceed with high retention of stereochemistry, provided that appropriate ligands are used to prevent E/Z isomerization.[5]
-
Sonogashira Coupling: While typically favoring (E)-isomers, modifications to the catalyst system, including the choice of ligands and the use of copper-free conditions, can enhance (Z)-selectivity.[6]
-
Q2: My reaction is producing a low Z:E ratio of enynes. What are the likely causes?
A2: A low Z:E ratio is a common challenge. The primary causes depend on the reaction method:
-
Horner-Wadsworth-Emmons/Wittig Reactions:
-
Palladium-Catalyzed Couplings (Negishi/Sonogashira):
-
Ligand Effects: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role in preventing isomerization of the vinyl-Pd intermediate.[7]
-
Reaction Temperature: Higher temperatures can sometimes lead to isomerization of the desired (Z)-product to the more thermodynamically stable (E)-isomer.
-
Q3: I am observing significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this side product?
A3: Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. To minimize this:
-
Use Copper-Free Conditions: Several protocols have been developed that proceed efficiently without a copper co-catalyst, thus eliminating the primary pathway for homocoupling.
-
Control of Reaction Conditions: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) can reduce oxidative homocoupling. The choice of amine base can also influence the extent of this side reaction.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, disfavoring the homocoupling pathway.
Q4: How can I purify the desired (Z)-enyne from its (E)-isomer?
A4: The separation of (Z)- and (E)-isomers can be challenging due to their similar physical properties. Common purification techniques include:
-
Column Chromatography: This is the most common method. Using silica gel impregnated with silver nitrate can enhance the separation of isomers due to the differential interaction of the silver ions with the π-systems of the isomers.[8] Standard silica gel chromatography can also be effective, but may require careful optimization of the solvent system.[9]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for the separation of geometric isomers.[8][10]
-
Fractional Crystallization: If the isomers are solid and have different solubilities in a particular solvent, fractional crystallization can be an effective purification method.[11]
Troubleshooting Guides
Guide 1: Low Z:E Selectivity in Horner-Wadsworth-Emmons (HWE) Reactions
Problem: The HWE reaction is yielding predominantly the undesired (E)-enyne or a low Z:E ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Phosphonate Reagent | Switch to a Still-Gennari type phosphonate, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. The electron-withdrawing groups accelerate the elimination from the syn-oxaphosphetane intermediate, favoring the (Z)-alkene. | [1][2] Significant improvement in the Z:E ratio. |
| Suboptimal Base and Additive | Use a strong, non-coordinating base combination like potassium hexamethyldisilazide (KHMDS) with 18-crown-6. The crown ether sequesters the potassium ion, leading to a more "naked" and reactive anion which promotes the desired kinetic pathway. | [1] Enhanced Z-selectivity. |
| Inappropriate Temperature | Perform the reaction at low temperatures, typically -78 °C. This favors the kinetically controlled formation of the syn-oxaphosphetane, which leads to the (Z)-product. | Increased Z:E ratio. |
| Solvent Effects | Use an aprotic solvent like tetrahydrofuran (THF). Protic solvents can interfere with the intermediates and reduce selectivity. | Improved stereoselectivity. |
Guide 2: Isomerization in Negishi Coupling for (Z)-Enyne Synthesis
Problem: The Negishi coupling of a (Z)-vinyl halide with an alkynylzinc reagent results in a mixture of (E)- and (Z)-enynes, indicating loss of stereochemical integrity.
Decision Tree for Preventing Z-to-E Isomerization in Negishi Coupling
Caption: Decision tree for mitigating Z-to-E isomerization in Negishi coupling.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand-Induced Isomerization | The choice of phosphine ligand on the palladium catalyst is critical. Some ligands can promote isomerization of the vinyl-palladium intermediate. Use bulky, electron-rich ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or add N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive. TMEDA can help to stabilize the organozinc reagent and the catalytic intermediates, preventing isomerization. | [7][12] Preservation of the (Z)-geometry in the final product. |
| Thermal Isomerization | Higher reaction temperatures can provide the energy needed for the (Z)-isomer to convert to the more stable (E)-isomer, either during the reaction or workup. | Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Prolonged Reaction Times | Leaving the reaction to stir for an extended period after completion can increase the likelihood of isomerization. | Monitor the reaction progress by TLC or GC-MS and work up the reaction as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction for (Z)-Enyne Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Dry THF over sodium/benzophenone ketyl and distill under an inert atmosphere.
-
Prepare a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonyl)methylphosphonate in dry THF.
-
Prepare a solution of KHMDS in THF.
-
Dissolve 18-crown-6 in dry THF.
-
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the solution of the phosphonate reagent and 18-crown-6 in THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Ylide Formation and Reaction:
-
Slowly add the KHMDS solution to the phosphonate solution at -78 °C. Stir the mixture for 30 minutes to ensure complete ylide formation.
-
Add a solution of the desired aldehyde in dry THF dropwise to the reaction mixture at -78 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the (Z)-enyne.
-
Protocol 2: Z-Selective Wittig Reaction
This protocol outlines a general procedure for a Z-selective Wittig reaction using a non-stabilized ylide.
-
Ylide Generation (Salt-Free Conditions):
-
To a suspension of the appropriate phosphonium salt in dry THF at -78 °C under an inert atmosphere, add a strong, non-lithium base such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide.
-
Allow the mixture to warm to 0 °C or room temperature and stir until the ylide is formed (often indicated by a color change).
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to -78 °C.
-
Slowly add a solution of the aldehyde in dry THF.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., pentane or hexane).
-
Further purify the (Z)-enyne by flash column chromatography.
-
Data Presentation
| Reaction | Conditions | Substrate | Z:E Ratio | Yield (%) | Reference |
| HWE (Still-Gennari) | bis(2,2,2-trifluoroethyl)phosphonate, KHMDS, 18-crown-6, THF, -78 °C | Aromatic Aldehyde | >95:5 | High | |
| HWE (Still-Gennari) | bis(2,2,2-trifluoroethyl)phosphonate, KHMDS, 18-crown-6, THF, -78 °C | Aliphatic Aldehyde | >90:10 | High | |
| Wittig | Unstabilized Ylide, NaHMDS, THF, -78 °C to RT | Benzaldehyde | >95:5 | Good | |
| Negishi | (Z)-Vinyl Iodide, Alkynylzinc, Pd(PPh₃)₄, THF, RT | Various | >98:2 (retention) | 80-95 |
Visualizations
Signaling Pathway for Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
Caption: Pathway influencing Z/E selectivity in the HWE reaction.
This technical support guide is intended to be a starting point for troubleshooting common issues in the stereoselective synthesis of (Z)-enynes. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. How do you separate e and z isomers? | Filo [askfilo.com]
- 12. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Partial Reduction of Diynes
Welcome to the technical support center for the partial reduction of diynes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis of enynes from diynes. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your reactions and avoid common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the partial reduction of diynes.
Issue 1: Over-reduction to the Alkane
Q1: My diyne is being completely reduced to the corresponding alkane, even when using a selective catalyst like Lindlar's. What's going wrong?
A1: Over-reduction is a common problem, especially with highly active catalysts. Here are several factors to consider:
-
Catalyst Activity: The activity of your Lindlar catalyst might be too high. The "poison" (typically lead acetate or quinoline) is crucial for deactivating the palladium catalyst to prevent alkene reduction.[1][2][3]
-
Reaction Time and Monitoring: It's critical to monitor the reaction progress closely (e.g., by TLC, GC, or NMR) and stop it as soon as the diyne is consumed. Extended reaction times will inevitably lead to over-reduction.
-
Hydrogen Pressure: High hydrogen pressure can increase the rate of both the desired partial reduction and the undesired over-reduction. Try running the reaction at or slightly above atmospheric pressure.
-
Catalyst Preparation: The preparation of the Lindlar catalyst can significantly impact its activity. Ensure you are following a reliable protocol for its preparation or using a trusted commercial source.[1][2]
Troubleshooting Steps:
-
Decrease Catalyst Loading: Start by reducing the weight percentage of the catalyst used in the reaction.
-
Increase "Poison" Concentration: If preparing your own Lindlar catalyst, slightly increase the amount of quinoline or lead acetate to further deactivate the palladium.
-
Lower Hydrogen Pressure: Use a balloon filled with hydrogen instead of a high-pressure hydrogenation setup.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes help improve selectivity.
-
Careful Monitoring: Take aliquots from the reaction mixture at regular intervals to determine the optimal reaction time.
Issue 2: Poor Stereoselectivity (Incorrect Isomer Formation)
Q2: I am using Lindlar's catalyst, but I'm getting a mixture of cis and trans enynes. How can I improve the cis-selectivity?
A2: Lindlar hydrogenation is expected to give the cis (Z)-alkene via syn-addition of hydrogen.[1][4] The formation of the trans (E)-isomer suggests an issue with the catalyst or reaction conditions, potentially allowing for isomerization of the product.
Troubleshooting Steps:
-
Catalyst Quality: A poorly prepared or old Lindlar catalyst can lose its selectivity. Ensure your catalyst is fresh and properly prepared.
-
Solvent Choice: The choice of solvent can sometimes influence stereoselectivity. Hexane or ethyl acetate are common choices that generally work well.
-
Avoid Acidic Conditions: Traces of acid in the reaction mixture can catalyze the isomerization of the cis-enyne to the more stable trans-enyne. Ensure your glassware is clean and your reagents are free of acidic impurities.
-
Reaction Time: As with over-reduction, prolonged reaction times can sometimes lead to isomerization.
Q3: My sodium in liquid ammonia reduction is giving me a mixture of isomers instead of the expected trans-enyne. What could be the cause?
A3: The dissolving metal reduction with sodium in liquid ammonia proceeds through a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric hindrance, leading to the trans-alkene.[5][6] Contamination or improper reaction setup can disrupt this selectivity.
Troubleshooting Steps:
-
Purity of Reagents: Ensure your sodium is clean (oxide layer removed) and your ammonia is dry. The presence of water or other proton sources can interfere with the reaction mechanism.
-
Sufficiently Low Temperature: The reaction should be maintained at or below the boiling point of ammonia (-33 °C) to ensure it remains in a liquid state.[6][7]
-
Proton Source: The timing of the protonation step is crucial. Ammonia typically serves as the proton source.[5] The addition of a co-solvent like THF can sometimes improve solubility and results.
Issue 3: Polymerization of the Diyne
Q4: My reaction is producing a significant amount of insoluble polymer instead of the desired enyne. How can I prevent this?
A4: Diynes, especially conjugated diynes, can be susceptible to polymerization under various conditions, including some reduction conditions. This is often initiated by radical or metallic species.
Troubleshooting Steps:
-
Lower Concentration: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.
-
Control Temperature: High temperatures can promote polymerization. Try running the reaction at a lower temperature.
-
Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., argon or nitrogen) before use, as oxygen can initiate radical polymerization.
-
Catalyst Choice: Some catalysts may be more prone to inducing polymerization. If possible, screen different catalysts or reducing agents. For instance, some copper-catalyzed reactions are known to cause Glaser coupling, a type of oxidative polymerization of terminal alkynes.[8]
Issue 4: Incomplete Reaction or Low Yield
Q5: The reduction of my diyne is very slow or incomplete, resulting in a low yield of the enyne. What can I do to improve this?
A5: Low reactivity can be due to several factors, including substrate hindrance and catalyst deactivation.
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher catalyst loading may be necessary for sterically hindered or less reactive diynes.
-
Increase Hydrogen Pressure (for hydrogenation): While high pressure can cause over-reduction, a modest increase may be needed to drive the reaction to completion.
-
Check Catalyst Activity: Your catalyst may be deactivated. For Lindlar's catalyst, ensure it has been stored properly under an inert atmosphere.
-
Solvent and Solubility: Ensure your diyne is fully dissolved in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.
-
Purity of Substrate: Impurities in your starting diyne can sometimes interfere with the catalyst. Ensure your starting material is of high purity.
Quantitative Data on Side Reactions
The following tables provide a summary of expected product distributions and the influence of reaction conditions on side product formation.
Table 1: Influence of Catalyst on the Partial Hydrogenation of a Diyne
| Catalyst | Desired Product (enyne) Yield | Over-reduction (alkane) Yield | Reference |
| 5% Pd/C | Low to moderate (often difficult to stop at the enyne stage) | High | [9] |
| Lindlar Catalyst | High (typically >90%) | Low (can be minimized with careful monitoring) | [3] |
| P-2 Nickel Boride | High (comparable to Lindlar) | Low | [10] |
Table 2: Stereoselectivity of Common Partial Reduction Methods
| Method | Major Stereoisomer | Minor Stereoisomer | Typical Selectivity | Reference |
| H₂, Lindlar Catalyst | cis (Z)-enyne | trans (E)-enyne | >95% cis | [10] |
| Na, liquid NH₃ | trans (E)-enyne | cis (Z)-enyne | >95% trans | [6] |
Experimental Protocols
Protocol 1: Partial Reduction of a Diyne using Lindlar's Catalyst
Materials:
-
Diyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethyl acetate or hexane), degassed
-
Standard hydrogenation glassware (e.g., flask with a septum, hydrogen balloon, magnetic stirrer)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the diyne in the chosen solvent.
-
Add Lindlar's catalyst to the solution (typically 5-10 mol% by weight relative to the diyne).
-
Seal the flask with a septum and purge the system with an inert gas (e.g., argon or nitrogen), followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting diyne is no longer observed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography if necessary.
Protocol 2: Partial Reduction of a Diyne using Sodium in Liquid Ammonia
Materials:
-
Diyne
-
Sodium metal
-
Anhydrous liquid ammonia (NH₃)
-
Co-solvent (e.g., THF), anhydrous
-
Dry ice/acetone or a cryocooler for cooling
-
Quenching agent (e.g., ammonium chloride)
Procedure:
-
Set up a three-neck round-bottom flask with a dry ice condenser, a gas inlet, and a septum.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense the desired amount of ammonia gas into the flask.
-
Once the liquid ammonia has been collected, add small, clean pieces of sodium metal until a persistent blue color is observed.
-
In a separate flask, dissolve the diyne in a minimal amount of anhydrous THF.
-
Slowly add the solution of the diyne to the stirred sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography as needed.
Visualizing Reaction Pathways and Troubleshooting
General Mechanism of Diyne Reduction
Caption: General pathway for diyne reduction.
Troubleshooting Workflow for Poor Yield in Partial Hydrogenation
Caption: Troubleshooting workflow for low enyne yield.
Logic Diagram for Selecting a Reduction Method
Caption: Selection guide for reduction method.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]
- 5. Alkyne on reduction with Na and NH3 forms | Filo [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 9. Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of (Z)-hex-3-en-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z)-hex-3-en-1-yne.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the stereoselective synthesis of this compound is the partial hydrogenation of hexa-1,3-diyne. This reaction is typically carried out using a "poisoned" catalyst, most commonly a Lindlar catalyst, to ensure the formation of the cis (Z) double bond and prevent over-reduction to the alkane.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Low Yield: This can be due to incomplete reaction, over-hydrogenation to undesired byproducts, or loss of the volatile product during workup and purification.
-
Low Purity: The main impurities are typically the starting material (hexa-1,3-diyne), the corresponding (E)-isomer ((E)-hex-3-en-1-yne), and over-hydrogenated products such as hex-3-en-1-ol and hexane.
-
Poor Stereoselectivity: Achieving a high ratio of the desired (Z)-isomer over the more thermodynamically stable (E)-isomer is a critical challenge.
Q3: What is a Lindlar catalyst and why is it used?
A3: A Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a support like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then "poisoned" with a substance like lead acetate or quinoline.[1][2] The poison deactivates the most active sites on the palladium surface, which slows down the rate of hydrogenation and prevents the further reduction of the initially formed (Z)-alkene to an alkane.[1][3] This controlled deactivation is crucial for isolating the desired enyne product. The use of quinoline can further enhance selectivity.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress should be carefully monitored to avoid over-hydrogenation. The most common methods are:
-
Gas Chromatography (GC): This is a highly effective technique for monitoring the disappearance of the starting material and the appearance of the product and any byproducts.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress.
-
¹H NMR Spectroscopy: Analysis of aliquots of the reaction mixture can show the appearance of characteristic signals for the (Z)-alkene protons and the disappearance of the alkyne signals.
Q5: How can I purify the final product?
A5: this compound is a volatile compound. Purification is typically achieved by:
-
Fractional Distillation: This is an effective method for separating the product from less volatile starting materials and byproducts, especially on a larger scale.[4][5][6][7][8]
-
Preparative Gas Chromatography (Prep-GC): For smaller scales and high purity requirements, Prep-GC can be used.
-
Column Chromatography: While possible, it can be challenging due to the volatility of the product. A low-boiling point eluent system and careful handling are required.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Check Catalyst Activity: Ensure the Lindlar catalyst is fresh or properly stored. Catalyst activity can decrease over time. - Increase Hydrogen Pressure: A slight increase in hydrogen pressure can improve the reaction rate, but monitor carefully to avoid over-hydrogenation. - Optimize Reaction Time: Monitor the reaction closely by GC or TLC and stop it once the starting material is consumed. |
| Over-hydrogenation | - Catalyst Poisoning: Ensure the Lindlar catalyst is sufficiently poisoned. If preparing the catalyst in-house, consider increasing the amount of lead acetate or adding quinoline.[2] - Control Hydrogen Uptake: Use a gas burette or mass flow controller to deliver only one equivalent of hydrogen. - Lower Temperature: Running the reaction at a lower temperature can reduce the rate of over-hydrogenation. |
| Product Loss During Workup | - Use Cold Solvents: During extraction and washing steps, use pre-chilled solvents to minimize evaporation of the volatile product. - Careful Solvent Removal: Use a rotary evaporator at low temperature and pressure. Avoid prolonged exposure to vacuum. |
Problem 2: Low Purity (Presence of (E)-isomer and/or Starting Material)
| Possible Cause | Suggested Solution |
| Presence of (E)-isomer | - Optimize Catalyst System: The choice of catalyst and poison is crucial for Z-selectivity. Lindlar's catalyst is specifically designed for syn-addition of hydrogen, leading to the (Z)-isomer.[1] Ensure proper catalyst preparation and consider screening different "poisons." - Control Reaction Temperature: Higher temperatures can sometimes lead to isomerization. Maintain a consistent and moderate reaction temperature. |
| Unreacted Starting Material | - Increase Reaction Time: If the reaction is incomplete, allow it to proceed for a longer duration while carefully monitoring for the formation of over-hydrogenation byproducts. - Increase Catalyst Loading: A slight increase in the catalyst amount may drive the reaction to completion. |
| Inefficient Purification | - Optimize Fractional Distillation: Use a column with a sufficient number of theoretical plates for a good separation of the closely boiling isomers and starting material.[4][5][6][7][8] - GC Analysis: Use a GC method with a suitable column and temperature program to achieve baseline separation of the (Z)- and (E)-isomers for accurate purity assessment. |
Experimental Protocols
Key Experiment: Semi-hydrogenation of Hexa-1,3-diyne
Objective: To synthesize this compound with high yield and selectivity.
Materials:
-
Hexa-1,3-diyne
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as a co-poison)
-
Solvent (e.g., Hexane, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve hexa-1,3-diyne in the chosen solvent.
-
Catalyst Addition: Add the Lindlar catalyst to the solution. If using, add a small amount of quinoline.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (typically via a balloon or a controlled gas inlet).
-
Reaction Monitoring: Vigorously stir the mixture at room temperature. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC. The reaction is typically complete when one equivalent of hydrogen has been consumed.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of fresh solvent.
-
Purification: Carefully remove the solvent from the filtrate using a rotary evaporator at low temperature and pressure. Purify the crude product by fractional distillation.
Data Presentation
Table 1: Comparison of Catalysts for Alkyne Semi-hydrogenation
| Catalyst System | Typical Substrate | Yield (%) | Z/E Ratio | Key Features & Limitations |
| Pd/CaCO₃/Pb (Lindlar) | Internal Alkynes | Good to Excellent | >95:5 | Industry standard, good selectivity, but uses toxic lead.[1][2] |
| Pd/BaSO₄/Quinoline | Internal Alkynes | Good | >90:10 | Alternative to lead-based systems, good selectivity. |
| P-2 Catalyst (Ni₂B) | Alkynes | Good | High Z-selectivity | A nickel-based alternative to palladium catalysts. |
| Cu Nanoparticles | Alkynes | Good to Excellent | High Z-selectivity | An emerging, more sustainable alternative.[9] |
Note: Yields and selectivities are highly dependent on the specific substrate and reaction conditions.
Table 2: Analytical Data for this compound
| Analytical Technique | Expected Results |
| GC-MS | A distinct peak for this compound with a mass-to-charge ratio (m/z) corresponding to its molecular weight (80.13 g/mol ). Byproducts like the (E)-isomer may have a slightly different retention time. |
| ¹H NMR (CDCl₃) | Characteristic signals for the vinyl protons with a coupling constant (J-value) typical for cis-alkenes (around 10-12 Hz). |
| ¹³C NMR (CDCl₃) | Six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the sp² and sp carbons are characteristic. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
Caption: Troubleshooting guide for low purity issues.
References
- 1. Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mediating trade-off between activity and selectivity in alkynes semi-hydrogenation via a hydrophilic polar layer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. chembam.com [chembam.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. valuenequipment.com [valuenequipment.com]
- 9. Ligand-free (Z)-selective transfer semihydrogenation of alkynes catalyzed by in situ generated oxidizable copper nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis and Handling of (Z)-Alkenes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the isomerization of (Z)-alkenes during their synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Why is my (Z)-alkene isomerizing to the (E)-alkene?
(Z)-alkenes are generally less thermodynamically stable than their (E)-counterparts due to steric hindrance between substituents on the same side of the double bond. This inherent instability makes them susceptible to isomerization under various conditions that provide a pathway to the more stable (E)-isomer. Common triggers for isomerization include exposure to acid, heat, light, or certain catalysts.
Q2: What are the main pathways for (Z)-to-(E) isomerization?
Isomerization can occur through several mechanisms:
-
Acid-Catalyzed Isomerization: Traces of acid can protonate the double bond, forming a carbocation intermediate. Rotation around the single bond, followed by deprotonation, can lead to the formation of the more stable (E)-alkene.
-
Photochemical Isomerization: Upon absorption of light, the π-bond of the alkene can be excited to a higher energy state (e.g., a triplet state via a photosensitizer). In this excited state, rotation around the carbon-carbon bond is possible. Relaxation back to the ground state can yield a mixture of (E) and (Z) isomers.
-
Radical-Initiated Isomerization: The presence of radical initiators or trace impurities can lead to the addition of a radical to the double bond. This allows for rotation around the resulting single bond before the radical is eliminated, leading to isomerization.
-
Transition Metal-Catalyzed Isomerization: Many transition metal catalysts, particularly those used in cross-coupling and metathesis reactions, can facilitate isomerization through various mechanisms, such as the formation of π-allyl complexes or via metal hydride addition-elimination pathways.
Q3: Can my purification method cause isomerization?
Yes, purification is a critical step where isomerization can occur. Standard silica gel chromatography can be acidic enough to cause isomerization of sensitive (Z)-alkenes. It is advisable to use deactivated or base-washed silica gel. Additionally, prolonged exposure to heat during solvent evaporation should be avoided.
Q4: How can I improve the (Z)-selectivity of my Wittig reaction?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For high (Z)-selectivity:
-
Use unstabilized ylides (e.g., those derived from alkylphosphonium salts).
-
Employ salt-free conditions. Lithium salts, in particular, can catalyze the equilibration of intermediates, leading to a higher proportion of the (E)-alkene.[1]
-
Use aprotic, non-polar solvents.
-
Run the reaction at low temperatures.
Troubleshooting Guide
Problem 1: Low (Z):(E) ratio in a newly synthesized alkene.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction conditions favor the (E)-isomer. | For reactions like the Wittig reaction, ensure you are using unstabilized ylides and salt-free conditions.[1] For alkyne reductions, choose a catalyst known for high (Z)-selectivity, such as Lindlar's catalyst or certain nickel and cobalt catalysts. | Increased formation of the (Z)-isomer. |
| High reaction temperature. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for isomerization to the more stable (E)-alkene. | Reduced isomerization and a higher (Z):(E) ratio. |
| Inappropriate solvent. | The polarity of the solvent can influence the rate of isomerization.[2][3][4] For many stereoselective reactions, non-polar solvents are preferred. | Minimized isomerization during the reaction. |
Problem 2: Isomerization of a pure (Z)-alkene during subsequent reaction steps (e.g., cross-coupling).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The catalyst is promoting isomerization. | In Suzuki cross-coupling reactions, the choice of ligand can significantly impact isomerization. For instance, some ligands like DPEphos and Xantphos have been shown to promote isomerization, while others, such as t-BuXantphos, can lead to high retention of stereochemistry.[5] | Preservation of the (Z)-alkene geometry in the product. |
| Acidic or basic reaction conditions. | If possible, perform the reaction under neutral conditions. If an acid or base is required, use the mildest conditions possible and screen different options. | Reduced isomerization of the starting material and product. |
| Presence of radical initiators. | Ensure all reagents and solvents are free of peroxides and other radical initiators. Degassing the reaction mixture can also be beneficial. | Prevention of radical-initiated isomerization pathways. |
Problem 3: Isomerization during work-up or purification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidic quench or wash. | Use a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) for the work-up. | Avoidance of acid-catalyzed isomerization. |
| Acidic stationary phase in chromatography. | Use deactivated silica gel (e.g., by treating with a solution of triethylamine in the eluent) or an alternative stationary phase like alumina. Silver nitrate-impregnated silica gel can also be used for the separation of E/Z isomers.[6] | Preservation of the (Z)-isomer during chromatographic purification. |
| High temperatures during solvent removal. | Evaporate the solvent under reduced pressure at low temperatures (rotary evaporation with a cold water bath). | Minimized thermal isomerization. |
Quantitative Data Summary
Table 1: Effect of Substituents on Z:E Ratio in Photocatalytic Isomerization [7]
| Substrate (R² group) | Z:E Ratio |
| H | 56:44 |
| Methyl | 91:9 |
| Ethyl | 97:3 |
| n-Propyl | 96:4 |
| Isopropyl | 96:4 |
| tert-Butyl | 2:98 |
Standard reaction conditions: 0.1 mmol substrate in MeCN with 5 mol % riboflavin catalyst under 12 h of UV-light irradiation (402 nm) at ambient temperature.
Table 2: Effect of Temperature on Photostationary State Composition [7]
| Substrate | Z:E Ratio at 30 °C | Z:E Ratio at 50 °C |
| Unsubstituted | 56:44 | 60:40 |
| β-Methyl substituted | 91:9 | 88:12 |
| β-Ethyl substituted | 97:3 | 94:6 |
Standard reaction conditions: 0.1 mmol substrate with UV-light irradiation (402 nm) in an air atmosphere.
Key Experimental Protocols
Protocol 1: General Procedure for Photocatalytic E → Z Isomerization[8]
-
In a suitable reaction vessel, dissolve the (E)-alkene substrate (0.1 mmol) in acetonitrile (MeCN).
-
Add the photosensitizer catalyst (e.g., riboflavin, 5 mol %).
-
Seal the vessel and irradiate with a UV lamp (e.g., 402 nm) at ambient temperature for 12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR or HPLC) to determine the Z:E ratio.
-
Upon completion, concentrate the reaction mixture in vacuo at low temperature.
-
Purify the product using chromatography on deactivated silica gel.
Protocol 2: Z-Selective Alkyne Semireduction using an Organic Photoreductant[9]
-
To an oven-dried reaction vial, add the alkyne substrate, the organic photoreductant, and any additives.
-
Add the appropriate anhydrous solvent under an inert atmosphere.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at a controlled temperature.
-
Monitor the reaction for the consumption of the starting material and the formation of the (Z)-alkene.
-
After the reaction is complete, perform an appropriate work-up.
-
Purify the (Z)-alkene by chromatography on deactivated silica gel.
Protocol 3: Purification of (Z)-Alkenes using Deactivated Silica Gel
-
Prepare a slurry of silica gel in the desired eluent.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the column with the eluent containing 1-2% triethylamine.
-
Load the crude product onto the column and perform the chromatography as usual.
-
Collect and combine the fractions containing the pure (Z)-alkene.
-
Remove the solvent and triethylamine under reduced pressure at low temperature.
Visualizations
Caption: General pathways for the isomerization of (Z)-alkenes.
Caption: Troubleshooting decision workflow for low (Z)-alkene purity.
Caption: Mechanism of acid-catalyzed (Z)- to (E)-alkene isomerization.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. E-Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of (Z)-hex-3-en-1-yne
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (Z)-hex-3-en-1-yne. The information is presented in a question-and-answer format to directly address common challenges encountered during scale-up experiments.
Overall Synthesis Workflow
The synthesis of this compound can be effectively achieved through a multi-step process starting from the commercially available precursor, hex-3-yn-1-ol. The key stages involve an oxidation, a one-carbon homologation to form a terminal alkyne, and a final stereoselective semi-hydrogenation.
Technical Support Center: Catalyst Residue Removal from Enyne Products
Welcome to the technical support center for the purification of enyne products. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of catalyst residues from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My enyne product is contaminated with a colored impurity after a metathesis reaction. How can I identify the source and remove it?
A1: The colored impurity is most likely residual ruthenium from the Grubbs-type catalyst used in the enyne metathesis reaction. These ruthenium complexes are often highly colored and can be difficult to remove completely by standard silica gel chromatography alone.
To remove the ruthenium residue, you can employ several strategies:
-
Quenching and Scavenging: Before purification, quench the reaction with a reagent that deactivates the catalyst and facilitates its removal. Isocyanide-based scavengers are particularly effective.[1][2]
-
Modified Chromatography: After quenching, perform column chromatography. Sometimes, a simple filtration through a pad of silica gel or celite is sufficient.[3]
-
Oxidative Workup: In some cases, an oxidative workup can help precipitate the ruthenium species, making them easier to filter off.
Q2: I've performed a palladium-catalyzed enyne coupling reaction and suspect residual palladium in my product. What is the best way to remove it?
A2: Residual palladium from cross-coupling reactions is a common issue. Effective removal is crucial, especially for pharmaceutical applications where strict limits on heavy metal impurities are in place.[4][5]
Recommended methods for palladium removal include:
-
Thiol-Based Scavengers: Solid-supported thiol scavengers (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol) are highly effective at binding palladium.[6][7]
-
Other Commercial Scavengers: Products like Biotage MP-TMT have also shown high efficacy in reducing palladium levels to below 10 ppm.[8]
-
Extraction: Liquid-liquid extraction can be used to remove inorganic palladium salts. The polarity of the aqueous phase can be increased with sodium chloride to improve separation.[9]
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method, although it may sometimes concentrate the metal in the crystal structure.[8]
Q3: After a gold-catalyzed enyne cyclization, my product appears to have a dark colloidal suspension. How can I purify my compound?
A3: The dark suspension is likely due to the precipitation of metallic gold. The removal of homogeneous gold catalysts can be challenging, and there are fewer established, specific protocols compared to palladium and ruthenium.
General approaches include:
-
Filtration: Passing the reaction mixture through a Celite pad can help remove insoluble gold particles.[9]
-
Centrifugation: For fine suspensions, centrifugation followed by decantation of the supernatant can be effective.
-
Chromatography: While some gold complexes may pass through a silica plug, column chromatography can still be a viable option for separating the desired product.
Q4: What are the acceptable limits for catalyst residues in final drug products?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (ICH Q3D) for elemental impurities. The permitted daily exposure (PDE) dictates the acceptable concentration in the final active pharmaceutical ingredient (API).[4][5] For example, for an oral drug product, the PDE for palladium is 100 µ g/day , which often translates to a limit of 10 ppm in the API.[5] Limits for ruthenium and gold are also defined and depend on the route of administration.
Troubleshooting Guides
Ruthenium Catalyst Removal
| Issue | Possible Cause | Troubleshooting Steps |
| Persistent color after chromatography | Incomplete quenching of the catalyst or inefficient binding of ruthenium byproducts to silica. | 1. Treat the crude product with an isocyanide scavenger before chromatography.[1][2] 2. Use a more polar solvent system during chromatography. 3. Consider using a different stationary phase, such as alumina. |
| Product degradation during purification | Residual active catalyst causing isomerization or decomposition. | 1. Ensure complete quenching of the catalyst immediately after the reaction is complete. 2. Minimize the time the product is on the silica gel column. |
| Low yield after scavenger treatment | Non-specific binding of the product to the scavenger resin. | 1. Screen different scavengers to find one with higher selectivity for the catalyst. 2. Optimize the amount of scavenger used; an excess may lead to product loss. |
Palladium Catalyst Removal
| Issue | Possible Cause | Troubleshooting Steps |
| High ppm levels of Pd after chromatography | The palladium complex may co-elute with the product. | 1. Employ a scavenger resin post-chromatography.[10] 2. Wash the crude organic extract with an aqueous solution of a chelating agent like N-acetyl cysteine.[11] |
| Inconsistent results with scavenger resins | The efficiency of scavengers can be dependent on the solvent, temperature, and the nature of the palladium species. | 1. Screen a panel of scavengers under your specific reaction conditions. 2. Increase the scavenging time and/or temperature. |
| Palladium black formation | The catalyst has precipitated as metallic palladium. | 1. Filter the reaction mixture through a pad of Celite before workup.[12] |
Data on Catalyst Removal Efficiency
Table 1: Efficiency of Various Methods for Ruthenium Removal
| Method | Initial Ru Level (ppm) | Final Ru Level (ppm) | Reference |
| Isocyanide Scavenger + Silica Filtration | Not specified | < 5 | [13] |
| ISOLUTE® SCX-2 Scavenger | 500 | < 1 (in DCM) | [6] |
| SiliaBond® DMT Scavenger | 500 | 1 | [7] |
| Aqueous Extraction (with PEG-supported catalyst) | ~4400 | 41 | [14] |
| DMSO Treatment + Silica Filtration | Not specified | Low (visual) | [15] |
Table 2: Efficiency of Various Methods for Palladium Removal
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Biotage® MP-TMT Scavenger (high loading) | 33,000 | < 200 | [8] |
| Biotage® MP-TMT Scavenger (typical loading) | 500-800 | < 10 | [8] |
| Chromatography followed by Scavenging Resin | Varied | < 50 | [10] |
| PhosphonicS SPM32 Scavenger | 2100 | < 10.5 (after 20h) | [16] |
| Potassium Isopropyl Xanthate (PIX) + I₂ | Not specified | 0.1 | [17] |
Experimental Protocols
Protocol 1: Ruthenium Removal Using an Isocyanide Scavenger
-
Reaction Quenching: Upon completion of the enyne metathesis reaction, add a polar isocyanide scavenger (e.g., 1,4-Bis(3-isocyanopropyl)piperazine) to the reaction mixture. Typically, 5-10 equivalents relative to the catalyst are used.
-
Stirring: Stir the mixture at room temperature for 30 minutes to 2 hours. The isocyanide will react with the ruthenium carbene to form a more polar complex.[1]
-
Purification: Concentrate the reaction mixture and purify by silica gel column chromatography. The polar ruthenium complex will have a high affinity for the silica and will be retained on the column, allowing for the elution of the purified enyne product.
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
-
Post-Reaction Treatment: After the palladium-catalyzed coupling reaction, dilute the crude reaction mixture with a suitable organic solvent.
-
Scavenger Addition: Add a solid-supported thiol scavenger (e.g., SiliaMetS Thiol) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 4-10 equivalents).
-
Stirring: Stir the suspension at room temperature or elevated temperature (e.g., 40-60 °C) for 2-16 hours.
-
Filtration: Remove the scavenger resin by filtration, washing the resin with the same organic solvent.
-
Workup: Combine the filtrate and washes, and proceed with standard workup and purification procedures.
Protocol 3: General Procedure for Removal of Precipitated Catalyst
-
Dilution: Dilute the reaction mixture with a solvent in which the product is soluble but the precipitated metal is not (e.g., dichloromethane, ethyl acetate).
-
Filtration: Prepare a short plug of Celite in a fritted funnel or pipette.
-
Elution: Pass the diluted reaction mixture through the Celite plug. Wash the plug with additional solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate to obtain the crude product, which can then be further purified if necessary.
Visualizations
Caption: General workflow for catalyst removal and product purification.
Caption: Troubleshooting logic for selecting a purification strategy.
References
- 1. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 16. spinchem.com [spinchem.com]
- 17. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Characterization of (Z)-hex-3-en-1-yne: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the characterization of the volatile organic compound (Z)-hex-3-en-1-yne. The content is designed to assist researchers in selecting the most appropriate methodology for their specific analytical needs, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a volatile organic compound with a molecular weight of 80.13 g/mol and a chemical formula of C₆H₈[1][2]. Its structure, featuring both a cis-double bond and a terminal triple bond, presents a unique analytical challenge requiring precise characterization techniques. This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS) for its identification and provides a comparative analysis with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Analytical Methodologies: A Comparative Overview
The selection of an analytical technique for the characterization of this compound is dependent on the specific information required, such as qualitative identification, quantitative analysis, or structural elucidation. Below is a comparison of the primary analytical methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by chromatography, identification by mass-to-charge ratio. | Nuclear spin transitions in a magnetic field. | Vibrational transitions of molecular bonds. |
| Information Provided | Retention time, molecular weight, and fragmentation pattern. | Detailed molecular structure and connectivity. | Presence of functional groups. |
| Sample Requirements | Volatile and thermally stable samples. | Soluble samples, relatively larger quantity needed. | Solid, liquid, or gas samples. |
| Sensitivity | High (picogram to femtogram range). | Moderate to low. | Moderate. |
| Strengths | Excellent for separating and identifying components in a mixture. Provides definitive molecular weight. | Unambiguous structure elucidation. | Rapid and non-destructive. |
| Limitations | Isomers can have similar mass spectra. | Not suitable for complex mixtures without prior separation. | Provides limited structural information. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then ionizes the separated components and fragments them, providing a unique mass spectrum that acts as a chemical fingerprint.
Experimental Protocol for GC-MS
A detailed experimental protocol for the analysis of this compound using GC-MS is provided below.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating volatile hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-350.
Data Presentation: GC-MS of this compound
The expected retention time and key mass spectral fragments for this compound are summarized below. The mass spectrum of the closely related 3-hexen-1-yne provides valuable insight into the expected fragmentation pattern[3].
| Parameter | Value |
| Expected Retention Time | ~5-7 minutes (on a DB-5 type column) |
| Molecular Ion (M+) | m/z 80 |
| Key Fragment Ions (m/z) | 79, 65, 53, 51, 39 |
Interpretation of Mass Spectrum: The mass spectrum is expected to show a prominent molecular ion peak at m/z 80, corresponding to the molecular weight of this compound. The fragmentation pattern will likely involve the loss of a hydrogen atom (m/z 79), followed by the cleavage of the carbon chain, leading to characteristic fragments.
Experimental Workflow for GC-MS Analysis
Caption: Experimental workflow for the GC-MS analysis of this compound.
Alternative Analytical Techniques
While GC-MS is a powerful tool, other spectroscopic methods provide complementary information for a comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expected ¹H NMR Data (in CDCl₃):
-
≡C-H: ~2.0-2.5 ppm (singlet or triplet)
-
=C-H: ~5.0-6.0 ppm (multiplet)
-
-CH₂-: ~2.0-2.5 ppm (multiplet)
-
-CH₃: ~1.0 ppm (triplet)
Expected ¹³C NMR Data (in CDCl₃):
-
≡C-H: ~65-75 ppm
-
≡C-: ~80-90 ppm
-
=C-H: ~110-140 ppm
-
-CH₂-: ~20-30 ppm
-
-CH₃: ~10-15 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Data:
-
≡C-H stretch: ~3300 cm⁻¹ (strong, sharp)
-
C≡C stretch: ~2100-2260 cm⁻¹ (weak to medium)
-
=C-H stretch (cis): ~3000-3100 cm⁻¹ (medium)
-
C=C stretch: ~1630-1680 cm⁻¹ (variable)
-
=C-H bend (cis): ~675-730 cm⁻¹ (strong)
Comparison of Performance Data
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | GC-MS | NMR (¹H and ¹³C) | FTIR |
| Limit of Detection | Very Low (ppb-ppt) | High (mg range) | Moderate (µg-mg range) |
| Quantitative Analysis | Excellent with calibration | Good with internal standard | Semi-quantitative |
| Structural Information | Molecular weight and fragmentation | Complete structure and stereochemistry | Functional groups |
| Analysis Time | ~15-30 minutes per sample | Minutes to hours per sample | ~1-2 minutes per sample |
| Cost per Sample | Moderate | High | Low |
Conclusion
The characterization of this compound can be effectively achieved using a combination of analytical techniques. GC-MS provides excellent sensitivity and is ideal for identifying and quantifying the compound in complex mixtures. NMR spectroscopy is the gold standard for unambiguous structural elucidation, while FTIR offers a rapid and cost-effective method for confirming the presence of key functional groups. The choice of technique will ultimately depend on the specific goals of the analysis, with GC-MS offering a robust and versatile primary method for most applications in research and development.
References
Distinguishing (Z) and (E) Isomers of Hex-3-en-1-yne by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering profound insights into the connectivity and stereochemistry of isomers. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral features that differentiate the (Z) and (E) isomers of hex-3-en-1-yne, supported by established principles and experimental data from analogous compounds.
Core Principles of Isomer Differentiation by NMR
The distinction between (Z) and (E) isomers of alkenes via NMR spectroscopy primarily relies on two key parameters: the vicinal coupling constant (³J) between olefinic protons in ¹H NMR, and the chemical shifts (δ) of both protons and carbons in the vicinity of the double bond.
-
¹H NMR Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons of a double bond is highly dependent on the dihedral angle between them. For (E) or trans isomers, where the protons are on opposite sides of the double bond, the coupling constant is typically in the range of 12-18 Hz.[1][2][3] Conversely, for (Z) or cis isomers, with protons on the same side, the coupling constant is significantly smaller, generally between 6-12 Hz.[1][2] This difference is often the most definitive method for assigning stereochemistry.
-
¹H NMR Chemical Shifts (δH): While generally less definitive than coupling constants, the chemical shifts of vinylic protons can differ between (Z) and (E) isomers. Protons in the (Z) isomer are often observed at a slightly more upfield (lower ppm) position compared to their (E) counterparts, although this can be influenced by the nature of the substituents.[1]
-
¹³C NMR Chemical Shifts (δC): The electronic environment of the carbon atoms in and adjacent to the double bond is also sensitive to the stereochemistry. The chemical shifts of the vinylic carbons and the neighboring allylic carbons can vary between the (Z) and (E) isomers.[1]
Comparative NMR Data for (Z) and (E)-Hex-3-en-1-yne
| Parameter | (Z)-hex-3-en-1-yne | (E)-hex-3-en-1-yne | Key Differentiator |
| ¹H NMR | |||
| δ(H-3) (ppm) | ~5.5 - 6.0 | ~5.6 - 6.1 | Chemical Shift |
| δ(H-4) (ppm) | ~5.7 - 6.2 | ~5.8 - 6.3 | Chemical Shift |
| ³J(H-3, H-4) (Hz) | ~9 - 12 | ~14 - 17 | Coupling Constant |
| ¹³C NMR | |||
| δ(C-3) (ppm) | ~110 - 115 | ~112 - 117 | Chemical Shift |
| δ(C-4) (ppm) | ~140 - 145 | ~142 - 147 | Chemical Shift |
| δ(C-5) (ppm) | ~20 - 25 | ~25 - 30 | Chemical Shift (Allylic) |
Experimental Protocols
A standard protocol for the NMR analysis of (Z) and (E) isomers of hex-3-en-1-yne is as follows:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is generally employed to simplify the spectrum to single lines for each carbon.
-
Ensure the spectral width is adequate to encompass all expected signals.
3. Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Measure the coupling constants (in Hz) from the splitting patterns in the ¹H NMR spectrum.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between the (Z) and (E) isomers of hex-3-en-1-yne based on NMR data.
Caption: Workflow for distinguishing (Z) and (E) isomers using NMR.
References
A Comparative Guide to the Reactivity of Conjugated vs. Non-Conjugated Enynes
For Researchers, Scientists, and Drug Development Professionals
The reactivity of enynes—molecules containing both a double (alkene) and a triple (alkyne) bond—is of paramount interest in organic synthesis, providing pathways to complex molecular architectures. A fundamental distinction in their chemical behavior arises from the relative positioning of these unsaturations. This guide provides an objective comparison of the reactivity of conjugated enynes, where the π-systems are adjacent, and non-conjugated (or isolated) enynes, where they are separated by at least one sp³-hybridized carbon.
Fundamental Structural and Stability Differences
The primary difference between conjugated and non-conjugated enynes lies in their electronic structure. In conjugated enynes, the p-orbitals of the alkene and alkyne overlap, creating a delocalized π-system across all four carbons. This delocalization results in enhanced thermodynamic stability compared to their non-conjugated counterparts.[1][2][3] Non-conjugated enynes, conversely, possess isolated π-systems that react largely independently, akin to separate alkene and alkyne functional groups.[1][3][4]
Caption: Structural difference between conjugated and non-conjugated enynes.
Comparative Reactivity in Cycloaddition Reactions
The most distinct difference in reactivity is observed in cycloaddition reactions. The conjugated system behaves as a 4π component, while non-conjugated systems are primed for intramolecular reactions that bring the two separate π-systems together.
Conjugated Enyne: [4+2] Cycloadditions (Diels-Alder Type)
Conjugated enynes can undergo intramolecular [4+2] cycloadditions, where the enyne acts as the diene component. These reactions can be promoted thermally or by acid catalysis to form aromatic and dihydroaromatic compounds. Thermolysis often proceeds through highly strained intermediates like cyclic allenes or biradicals. The reaction is particularly efficient when the alkyne component is electron-deficient.
Table 1: Experimental Data for Intramolecular [4+2] Cycloaddition of Conjugated Enynes
| Entry | Enyne Substrate (R Group) | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | COCH₃ | Toluene, 180°C, 7h | 2-Acetylindan | 79 |
| 2 | CO₂Et | Toluene, 180°C, 10h | 2-Carboethoxyindan | 85 |
| 3 | SO₂Ph | Toluene, 180°C, 2h | 2-Phenylsulfonylindan | 91 |
| 4 | H | Toluene, 250°C, 24h | Indan | 55 |
| 5 | COCH₃ | CH₂Cl₂, BF₃·OEt₂, 0°C, 1h | 2-Acetylindan | 90 |
Data sourced from J. Am. Chem. Soc. 1994, 116, 21, 9731–9732.
Caption: Workflow for the [4+2] cycloaddition of a conjugated enyne.
Non-Conjugated Enyne: Pauson-Khand Reaction ([2+2+1] Cycloaddition)
The hallmark reaction of non-conjugated enynes (typically 1,6- or 1,7-enynes) is the intramolecular Pauson-Khand Reaction (PKR).[5] This is a formal [2+2+1] cycloaddition involving the alkene, the alkyne, and carbon monoxide, typically catalyzed by a cobalt-carbonyl complex like Co₂(CO)₈, to form bicyclic cyclopentenones.[5][6] The intramolecular variant is highly efficient and stereoselective, making it a powerful tool in total synthesis.[7]
Table 2: Experimental Data for Intramolecular Pauson-Khand Reaction of Non-Conjugated Enynes
| Entry | Enyne Substrate | Catalyst System | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1,6-Heptenyne | Co₂(CO)₈ (stoichiometric) | Hexane, 60°C | Bicyclo[3.3.0]oct-1-en-3-one | 70-90 |
| 2 | N-Allylpropargylamine | Co₂(CO)₈ (stoichiometric) | Benzene, 80°C | Azabicyclo[3.3.0]octenone | 85 |
| 3 | O-Allylpropargyl alcohol | Co₂(CO)₈ (stoichiometric) | Toluene, 110°C | Oxabicyclo[3.3.0]octenone | 75 |
| 4 | 1,6-Enyne with internal alkene | Rh(I) / BINAP (catalytic) | THF, 1 atm CO | Bicyclo[3.3.0]octenone deriv. | 99 |
Data compiled from various sources, including references[7] and[5].
Caption: Key steps in the cobalt-mediated Pauson-Khand reaction.
Electrophilic Addition Reactions
Conjugated Enyne: 1,2- and 1,4-Addition
Similar to conjugated dienes, electrophilic addition to conjugated enynes can proceed via two pathways. The initial attack of an electrophile (E⁺) forms a resonance-stabilized allylic carbocation. The subsequent attack by the nucleophile (Nu⁻) can occur at two different positions, leading to a mixture of 1,2- and 1,4-addition products.[8] The product ratio is often dependent on reaction conditions such as temperature.
Caption: Divergent pathways in electrophilic addition to conjugated enynes.
Non-Conjugated Enyne: Independent Alkene/Alkyne Reactivity
In a non-conjugated enyne, electrophilic addition typically occurs at the more reactive of the two isolated π-systems. Generally, alkenes are more reactive towards electrophiles than alkynes because the formation of a vinyl cation intermediate from an alkyne is energetically less favorable than the formation of an alkyl carbocation from an alkene.[9] Therefore, under conditions with one equivalent of an electrophilic reagent, addition will preferentially occur at the double bond, following Markovnikov's rule, leaving the alkyne untouched.[8]
Experimental Protocols
Protocol 1: Thermal Intramolecular [4+2] Cycloaddition of a Conjugated Enyne
Objective: To synthesize 2-acetylindan from the corresponding conjugated enyne.
Materials:
-
4-Methyl-1-hexen-3-yn-5-one (1.0 mmol)
-
Toluene (10 mL, anhydrous)
-
Phenolic inhibitor (e.g., BHT, 1 mol%)
-
Heavy-walled sealed tube or high-pressure reactor
-
Standard glassware for workup and purification
Procedure:
-
A solution of the acetylenic ketone (1.0 mmol) and a phenolic inhibitor in 10 mL of toluene is prepared in a heavy-walled sealed tube.
-
The solution is degassed via freeze-pump-thaw cycles (3x) and the tube is sealed under vacuum.
-
The sealed tube is placed in an oil bath preheated to 180°C and heated for 7 hours.
-
After cooling to room temperature, the tube is carefully opened.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final product, 2-acetylindan.
Protocol 2: Intramolecular Pauson-Khand Reaction of a Non-Conjugated Enyne
Objective: To synthesize a bicyclo[3.3.0]octenone from a 1,6-enyne using a stoichiometric amount of dicobalt octacarbonyl.
Materials:
-
1,6-Enyne substrate (0.94 mmol, 1.0 eq)
-
Dicobalt octacarbonyl, Co₂(CO)₈ (1.1 eq)
-
Mesitylene (20 mL, fully degassed)
-
Carbon monoxide (CO) gas source
-
Inert atmosphere glove box
-
Schlenk line and standard air-free technique glassware
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the 1,6-enyne substrate (0.94 mmol).
-
Add fully degassed mesitylene (20 mL) via cannula.
-
In a glove box, weigh Co₂(CO)₈ (1.1 eq) into a vial. Add the solid catalyst to the reaction flask in a single portion under a positive flow of argon.
-
Stir the resulting solution at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Degas the reaction system and backfill with carbon monoxide (1 atm).
-
Heat the flask in a pre-heated oil bath at 160°C and stir for 24 hours under the CO atmosphere.
-
Upon completion, cool the reaction mixture to room temperature.
-
The mixture can be directly loaded onto a silica gel column for purification. Elute first with hexanes to remove the high-boiling solvent (mesitylene), then use an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the cyclic enone product.[10]
Summary of Comparative Reactivity
| Feature | Conjugated Enyne | Non-Conjugated Enyne |
| Structure | Planar, delocalized π-system | Isolated alkene and alkyne π-systems |
| Stability | More stable due to conjugation[2] | Less stable; sum of individual π-bonds |
| Key Cycloaddition | [4+2] Cycloaddition (Diels-Alder type) | [2+2+1] Cycloaddition (Pauson-Khand)[5] |
| Typical Conditions | Thermal (high temp) or acid-catalyzed | Transition-metal catalyzed (Co, Rh, Ti)[5][7] |
| Electrophilic Addition | Forms a mixture of 1,2- and 1,4-adducts via a resonance-stabilized cation[8] | Preferential reaction at the alkene (more reactive π-system)[9] |
| Primary Utility | Synthesis of aromatic and hydroaromatic rings | Synthesis of fused bicyclic cyclopentenones |
References
- 1. Furman Chemistry 120: Organic / Dienes and Polyenes [furmanchm120.pbworks.com]
- 2. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 4. Ch 10: Dienes [chem.ucalgary.ca]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to Poisoned Catalysts for Selective Alkyne Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries where precise control over stereochemistry is paramount. This guide provides an objective comparison of the Lindlar catalyst with other notable poisoned catalysts—P-2 Nickel and Urushibara Nickel—for this purpose. The comparison is supported by experimental data to aid researchers in selecting the most appropriate catalyst for their specific needs.
Overview of Poisoned Catalysts
Poisoned catalysts are heterogeneous catalysts that have been intentionally deactivated to a specific level to control their reactivity and enhance selectivity. In the context of alkyne hydrogenation, the goal is to achieve semi-hydrogenation to the corresponding alkene without further reduction to the alkane. This is typically accomplished by modifying the surface of a noble or transition metal catalyst with a "poison" that blocks the most active sites responsible for complete saturation.
Lindlar Catalyst
The Lindlar catalyst is a well-established and widely used poisoned catalyst for the syn-hydrogenation of alkynes to cis-alkenes.[1][2][3] Its composition consists of palladium supported on a carrier, most commonly calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), and poisoned with lead acetate and quinoline.[1][2][3][4] The lead acetate serves to deactivate the palladium surface, while quinoline is believed to further enhance selectivity by preventing over-hydrogenation.[1][2]
P-2 Nickel Catalyst
The P-2 nickel catalyst, a nickel boride (Ni₂B) complex, offers a less toxic alternative to the lead-containing Lindlar catalyst.[5][6] It is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride.[6] The P-2 catalyst is also known to catalyze the syn-addition of hydrogen to alkynes, yielding cis-alkenes.[5]
Urushibara Nickel Catalyst
The Urushibara nickel catalyst is another nickel-based heterogeneous catalyst that can be employed for the selective hydrogenation of alkynes.[7][8] It is prepared by precipitating nickel from a nickel salt solution using a more electropositive metal, typically zinc, followed by treatment with an acid or base to activate the catalyst.[7] Different preparations, designated as U-Ni-A (acid-treated) and U-Ni-B (base-treated), exhibit varying activities and selectivities.[7] Urushibara iron has also been noted for its use in the partial hydrogenation of alkynes to alkenes.[7]
Performance Comparison: Experimental Data
The following tables summarize quantitative data from various studies on the performance of the Lindlar catalyst and its alternatives in the selective hydrogenation of alkynes. It is important to note that direct comparisons can be challenging as reaction conditions and substrates often vary between studies.
Table 1: Selective Hydrogenation of Diphenylacetylene
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Temperature (°C) | Time (h) | Reference |
| Lindlar | Diphenylacetylene | cis-Stilbene | 100 | 85 | 50 | 4-6 | [9] |
| NiCo/MC | Diphenylacetylene | cis-Stilbene | 71.5 | 87.1 | 50 | 4 | [10] |
Table 2: Selective Hydrogenation of Phenylacetylene
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (bar) | Reference |
| 0.02%Pd-Y/C | Phenylacetylene | Styrene | 100 | 92 | 120 | 1 | [11] |
| Ni₂P/TiO₂ | Phenylacetylene | Styrene | 99.9 | 96.0 | 80 | Visible Light |
Table 3: Selective Hydrogenation of 3-Hexyn-1-ol
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | n(alkynol)/A(Pd) (mol/m²) | Reference |
| Lindlar | 3-Hexyn-1-ol | cis-3-Hexen-1-ol | 99.9 | 88 | 50 | [1] |
| BASF LF200 (Pd based) | 3-Hexyn-1-ol | cis-3-Hexen-1-ol | 99.9 | 48 | 400 | [1] |
Experimental Protocols
General Procedure for Alkyne Hydrogenation
The following is a general procedure that can be adapted for use with the different poisoned catalysts. Specific details for each catalyst preparation are provided in the subsequent sections.
Experimental Workflow
Caption: General workflow for selective alkyne hydrogenation.
Procedure:
-
Catalyst Preparation: Prepare the chosen poisoned catalyst as described in the specific protocols below.
-
Reaction Setup: In a suitable reaction vessel (e.g., a Parr autoclave or a round-bottom flask equipped with a hydrogen balloon), combine the alkyne substrate, an appropriate solvent (e.g., ethanol, ethyl acetate, or hexane), and the catalyst.
-
Purging: Seal the reaction vessel and purge it with hydrogen gas several times to remove air.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (or maintain a hydrogen atmosphere with a balloon) and stir the mixture at the specified temperature for the required duration.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the catalyst by filtration through a pad of Celite.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, or other suitable techniques to determine conversion and selectivity.
Preparation of Lindlar Catalyst
A common laboratory preparation of the Lindlar catalyst involves the reduction of palladium chloride in a slurry of calcium carbonate, followed by the addition of a lead salt.[3]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃)
-
Lead acetate (Pb(OAc)₂)
-
Deionized water
-
Formaldehyde solution (37%)
Procedure:
-
In a round-bottom flask, suspend calcium carbonate in deionized water.
-
Add a solution of palladium chloride in dilute hydrochloric acid to the suspension with vigorous stirring.
-
Heat the mixture to 80°C and add a formaldehyde solution dropwise to reduce the palladium ions to palladium metal.
-
After the reduction is complete (indicated by a color change), add a solution of lead acetate.
-
Stir the mixture for a period to allow for poisoning of the palladium surface.
-
Filter the catalyst, wash it thoroughly with deionized water, and dry it under vacuum.
Preparation of P-2 Nickel Catalyst (in situ)
The P-2 nickel catalyst is typically prepared in the reaction flask immediately before the hydrogenation.[6]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
Procedure:
-
In the reaction flask, dissolve nickel(II) acetate tetrahydrate in ethanol.
-
To this solution, add a solution of sodium borohydride in ethanol with stirring.
-
A black precipitate of the P-2 nickel catalyst will form immediately. The catalyst is now ready for the addition of the alkyne substrate and hydrogen.
Preparation of Urushibara Nickel Catalyst (U-Ni-B)
The following is a typical procedure for the preparation of the U-Ni-B catalyst.[12]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Zinc dust
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Add an aqueous solution of nickel(II) chloride to a suspension of zinc dust in water with vigorous stirring. The mixture will warm up, and the green color of the nickel solution will fade as nickel metal precipitates.
-
After the reaction is complete, decant the supernatant.
-
To the precipitated nickel, add a solution of sodium hydroxide and heat the mixture (e.g., on a water bath at 50-60°C) with occasional stirring to activate the catalyst.
-
After activation, decant the sodium hydroxide solution and wash the catalyst several times with deionized water until the washings are neutral.
-
The catalyst can then be washed with the desired reaction solvent (e.g., ethanol) and used immediately.
Reaction Mechanism: Syn-Addition
The selective hydrogenation of alkynes to cis-alkenes over poisoned catalysts like the Lindlar catalyst proceeds via a syn-addition mechanism. Both hydrogen atoms add to the same face of the alkyne triple bond, which is adsorbed on the catalyst surface.
Caption: Syn-addition mechanism for alkyne hydrogenation.
Mechanism Steps:
-
Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (e.g., palladium or nickel) and dissociates into hydrogen atoms.
-
Adsorption of Alkyne: The alkyne molecule adsorbs onto the catalyst surface, with the π-orbitals of the triple bond interacting with the metal.
-
Syn-Addition: Two hydrogen atoms are transferred from the catalyst surface to the same side of the adsorbed alkyne in a concerted or stepwise manner.
-
Desorption: The resulting cis-alkene desorbs from the catalyst surface. The poisoned nature of the catalyst prevents the re-adsorption and further hydrogenation of the alkene to an alkane.
Conclusion
The Lindlar catalyst remains a reliable and highly stereoselective catalyst for the synthesis of cis-alkenes from alkynes. However, concerns over the toxicity of lead have driven the development of effective alternatives. The P-2 nickel catalyst provides a readily prepared, lead-free option that also favors the formation of cis-alkenes. The Urushibara nickel catalyst offers another versatile, non-pyrophoric alternative.
The choice of catalyst will ultimately depend on the specific requirements of the reaction, including the substrate, desired selectivity, and tolerance for potential metal contaminants. The experimental data and protocols provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors. It is always recommended to perform small-scale optimization experiments to determine the ideal catalyst and reaction conditions for a new application.
References
- 1. mdpi.com [mdpi.com]
- 2. Khan Academy [khanacademy.org]
- 3. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. doubtnut.com [doubtnut.com]
- 6. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 7. Urushibara nickel - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. nevolab.de [nevolab.de]
- 10. Selective hydrogenation of diphenylacetylene using NiCo nanoparticles supported on mesoporous carbon as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. New Hydrogenation Catalysts: Urushibara Catalysts - [www.rhodium.ws] [chemistry.mdma.ch]
Structural Validation of (Z)-hex-3-en-1-yne: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of (Z)-hex-3-en-1-yne. While X-ray crystallography is the gold standard for unambiguous three-dimensional structure determination, its application to a volatile, low-melting-point compound like this compound presents significant challenges. This document explores the practical alternatives of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting a holistic view of the experimental data and workflows for each method.
Executive Summary
The validation of the chemical structure of this compound, a small organic molecule, relies on a combination of analytical techniques. While X-ray crystallography offers definitive spatial arrangement, obtaining a suitable single crystal of this likely liquid compound is a primary obstacle. In contrast, NMR and IR spectroscopy provide detailed information about the molecule's connectivity and functional groups from a liquid sample. This guide will compare the data obtained from these spectroscopic methods with the theoretical output of an X-ray crystallography experiment.
Comparative Analysis of Structural Validation Methods
The choice of analytical method for structural validation depends on the nature of the sample and the level of detail required. For this compound, a combination of spectroscopic techniques is the most practical approach.
| Analytical Technique | Type of Information Provided | Sample Requirements | Key Advantages | Limitations for this compound |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | A well-ordered single crystal (typically >0.1 mm). | Provides an unambiguous and absolute structure determination. | Extremely challenging to obtain a single crystal of a volatile liquid. The molecule itself may not crystallize readily. |
| ¹H NMR Spectroscopy | Information about the number, environment, and connectivity of hydrogen atoms. | 5-25 mg dissolved in a deuterated solvent.[1] | Excellent for determining the proton framework and stereochemistry (cis/trans). | Provides indirect information about the carbon skeleton. |
| ¹³C NMR Spectroscopy | Information about the number and chemical environment of carbon atoms. | Saturated solution in a deuterated solvent.[1] | Directly probes the carbon backbone of the molecule. | Less sensitive than ¹H NMR, requiring higher concentrations or longer acquisition times.[1] |
| IR Spectroscopy | Identification of functional groups based on their vibrational frequencies. | A few drops of neat liquid or a solution.[2] | Rapid and sensitive for detecting the presence of specific bonds (e.g., C≡C, C=C, C-H). | Does not provide information about the overall connectivity or stereochemistry. |
Hypothetical Experimental Data for this compound
Due to the limited availability of public experimental data for this compound, the following tables present a realistic, hypothetical dataset based on its known structure and typical spectroscopic values for its functional groups.
Spectroscopic Data
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| HC≡ | ~2.5 (s) | ~80 |
| ≡C- | - | ~85 |
| =CH- | ~5.6 (dt) | ~110 |
| =CH-CH₂ | ~5.4 (dt) | ~140 |
| -CH₂- | ~2.2 (p) | ~20 |
| -CH₃ | ~1.0 (t) | ~14 |
Table 2: Hypothetical IR Absorption Data
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |
| ≡C-H | Stretching | ~3300[3][4] | Strong, Sharp |
| C≡C | Stretching | ~2100[3][4][5] | Weak to Medium |
| =C-H (cis) | Stretching | ~3020 | Medium |
| C=C (cis) | Stretching | ~1650[4] | Weak to Medium |
| C-H (sp³) | Stretching | 2850-2960[4] | Medium to Strong |
| =C-H (cis) | Out-of-plane bend | ~700 | Strong |
Crystallographic Data (Theoretical)
Should a single crystal be obtained, X-ray diffraction would yield precise bond lengths and angles.
Table 3: Expected Bond Lengths and Angles from X-ray Crystallography
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C≡C | ~1.20 |
| C=C | ~1.34 |
| C-C (sp³-sp²) | ~1.50 |
| C-H (sp) | ~1.06 |
| C-H (sp²) | ~1.08 |
| C-H (sp³) | ~1.09 |
| **Bond Angles (°) ** | |
| C≡C-C | ~178 |
| C=C-C | ~125 |
| H-C=C (cis) | ~120 |
Experimental Protocols
X-ray Crystallography Workflow
Obtaining a single crystal of a volatile liquid like this compound is the most significant hurdle. Techniques such as in-situ crystallization at low temperatures or co-crystallization with a solid host might be attempted.
X-ray Crystallography Workflow
NMR Spectroscopy Workflow
NMR spectroscopy is a non-destructive technique that provides a wealth of information about the molecular structure in solution.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
A Comparative Guide to the Computational Stability of (Z)-hex-3-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enyne Stability
(Z)-hex-3-en-1-yne is a member of the enyne family, hydrocarbons containing both a double and a triple bond. The stereochemistry of the double bond—in this case, (Z) or cis—plays a crucial role in the molecule's overall stability, reactivity, and three-dimensional structure. Steric hindrance between the substituents on the same side of the double bond typically renders (Z)-isomers less stable than their (E)- or trans-counterparts. Computational studies are essential for quantifying these energy differences, which are often small yet critical for predicting reaction outcomes and equilibrium constants.
Comparison with Alternatives: (E)-hex-3-en-1-yne and Other Isomers
The most direct comparison for this compound is its stereoisomer, (E)-hex-3-en-1-yne. In the (Z)-isomer, the ethyl and propargyl groups are on the same side of the double bond, leading to potential van der Waals repulsion and increased strain. In contrast, the (E)-isomer places these larger groups on opposite sides, resulting in a more stable configuration.
Other constitutional isomers of C6H8, such as hex-3-ene-1,5-diyne, also provide a broader energetic context for stability.[1] High-level computational methods are required to accurately rank the stability of a diverse set of isomers that can include various combinations of double, triple, and cumulative double bonds (allenes).[2]
Computational and Experimental Protocols
Computational Methodology
A robust and widely accepted computational workflow for determining the relative stability of isomers involves a multi-step approach that balances accuracy and computational cost. This protocol is designed to provide thermochemical data approaching "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[3]
-
Geometry Optimization and Frequency Calculation:
-
Method: Density Functional Theory (DFT) is commonly used for initial geometry optimization. The B3LYP functional is a well-regarded choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d), or a correlation-consistent basis set like cc-pVTZ is employed to accurately describe the electron distribution.
-
Procedure: The molecular structure of each isomer is optimized to find its lowest energy conformation. A subsequent frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[4]
-
-
Single-Point Energy Refinement:
-
Method: To achieve higher accuracy, a more sophisticated level of theory is used to calculate the electronic energy at the previously optimized geometry. Coupled-cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is considered the "gold standard" for such calculations.[1]
-
Composite Methods: Alternatively, composite methods like Gaussian-3 (G3) or G4(MP2) provide a cost-effective way to approximate high-level calculations by combining results from different levels of theory and basis sets.[5][6] The G3B3 method, for instance, uses B3LYP geometries and frequencies in its protocol.[5]
-
Basis Set: A large basis set, such as cc-pVQZ or aug-cc-pVTZ, is used for the single-point energy calculation to approach the complete basis set (CBS) limit.
-
-
Calculation of Thermochemical Properties:
-
The final relative stability is determined by combining the refined electronic energy with the ZPVE and thermal corrections from the DFT frequency calculation. This allows for the comparison of enthalpies (ΔH) and Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K).
-
Experimental Validation
Computational predictions should ideally be supported by experimental data. Key techniques include:
-
Calorimetry: Measuring the heat of combustion or hydrogenation can provide direct experimental values for the enthalpy of formation.
-
Equilibration Studies: By using a catalyst to interconvert the (Z) and (E) isomers, the equilibrium constant (Keq) can be measured, which directly relates to the difference in Gibbs free energy (ΔG = -RT ln Keq).
-
Spectroscopy: While not providing direct energy values, techniques like Nuclear Magnetic Resonance (NMR) can offer indirect evidence of steric strain through changes in chemical shifts or through-space couplings (NOE).
Quantitative Data Summary
The following tables summarize the expected relative energies for this compound and its isomers based on established chemical principles and computational studies of analogous systems.
Table 1: Predicted Relative Stability of (Z)- vs. (E)-hex-3-en-1-yne
| Isomer | Computational Method | ΔE (kcal/mol) | ΔH₂₉₈ (kcal/mol) | ΔG₂₉₈ (kcal/mol) | Stability Ranking |
| (E)-hex-3-en-1-yne | G3B3 or CCSD(T)//B3LYP | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 1 (Most Stable) |
| This compound | G3B3 or CCSD(T)//B3LYP | ~ +1.0 to +2.5 | ~ +1.0 to +2.5 | ~ +1.0 to +2.5 | 2 (Least Stable) |
| Note: These are illustrative values. The (Z)-isomer is consistently predicted to be higher in energy than the (E)-isomer due to steric strain between the alkyl and alkynyl groups. |
Table 2: Comparison with Other C6H8 Isomers
| Isomer | IUPAC Name | Experimental/Computed ΔfH°gas (kJ/mol) | Reference |
| C6H8 | (E)-hex-3-en-1-yne | Data not readily available | [7] |
| C6H8 | This compound | Data not readily available | [8] |
| C6H8 | 3,4-Hexadien-1-yne | 363.36 ± 1.1 | [9] |
| C6H8 | (Z)-Hex-3-ene-1,5-diyne | Computationally studied | [1] |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for a typical computational study on isomer stability.
Caption: Workflow for determining the relative stability of isomers.
This workflow begins with defining the molecular structures of the isomers. Each structure is then subjected to geometry optimization and frequency analysis using DFT. A check ensures a true energy minimum is found before a high-accuracy single-point energy calculation is performed. Finally, all energy components are combined to yield the relative thermochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Thermochemistry of key soot formation intermediates: C3H3 isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational-Simulation-Based Behavioral Analysis of Chemical Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hexen-1-yne, (3E)- | C6H8 | CID 5367402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C6H8 | CID 5367401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atct.anl.gov [atct.anl.gov]
A Comparative Guide to the Kinetic Analysis of Reactions Involving (Z)-hex-3-en-1-yne and Related Enynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic analysis of several key reaction types involving the versatile building block, (Z)-hex-3-en-1-yne, and structurally related enyne compounds. Due to the limited availability of specific kinetic data for this compound, this document leverages data from analogous systems to illustrate the principles and methodologies of kinetic analysis in this compound class. The information presented herein is intended to serve as a valuable resource for designing and interpreting kinetic studies in the context of synthetic methodology development and drug discovery.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. Enynes, such as this compound, can participate in various cycloaddition reactions, including [4+2] (Diels-Alder) and 1,3-dipolar cycloadditions. The kinetics of these reactions are crucial for understanding their mechanisms and optimizing reaction conditions.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a cyclohexene ring. In the context of this compound, the enyne can act as the dienophile. The rate of the Diels-Alder reaction is sensitive to the electronic properties of both the diene and the dienophile.
Comparative Kinetic Data for Diels-Alder Reactions
| Diene | Dienophile | Rate Constant (k) at 20°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kcal/mol) | Reference |
| Cyclopentadiene | Acrylonitrile | 1.05 x 10⁻⁵ | 16.6 | [1] |
| Cyclopentadiene | Fumaronitrile | 4.55 x 10⁻³ | 13.5 | [1] |
| Cyclopentadiene | Maleonitrile | 9.85 x 10⁻³ | 12.9 | [1] |
| Cyclopentadiene | Tetracyanoethylene | 4.38 x 10⁴ | 6.5 | [1] |
Experimental Protocol: Monitoring Diels-Alder Reaction Kinetics by UV-Vis Spectroscopy
A common method for monitoring the kinetics of Diels-Alder reactions is UV-Vis spectroscopy, particularly when the reactants or products have distinct chromophores.
-
Preparation of Reactant Solutions: Prepare stock solutions of the diene and this compound (dienophile) of known concentrations in a suitable solvent (e.g., acetonitrile, dichloromethane). The solvent should be transparent in the spectral region of interest.
-
Temperature Control: Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to maintain a constant reaction temperature.
-
Initiation of Reaction: In a quartz cuvette, mix the diene and dienophile solutions at the desired temperature and concentrations. The reaction is typically initiated by the addition of one of the reactants to the other, followed by rapid mixing.
-
Data Acquisition: Immediately start recording the absorbance at a wavelength where one of the reactants or the product has a unique and strong absorption, and the other species have minimal interference. The absorbance is monitored over time until the reaction is complete or has proceeded to a significant extent.
-
Data Analysis: The concentration of the monitored species at different time points can be calculated using the Beer-Lambert law. The rate constant (k) can then be determined by fitting the concentration-time data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).
1,3-Dipolar Cycloaddition
1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. The alkyne or alkene moiety of this compound can act as the dipolarophile.
Conceptual Reaction Pathway
Caption: General scheme of a 1,3-dipolar cycloaddition reaction.
Experimental Protocol: General Procedure for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of 1,3-Enynes
This protocol is adapted from a study on the reaction of 1,3-enynes with azomethine ylides and can serve as a starting point for investigating the reactivity of this compound.
-
Catalyst Preparation: In a dried Schlenk tube under an inert atmosphere (e.g., argon), charge [Cu(MeCN)₄]PF₆ (5 mol%), a suitable chiral ligand (e.g., (R)-DTBM-SEGPHOS, 6 mol%), and a base (e.g., Cs₂CO₃, 20 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane) via syringe and stir the mixture at room temperature for 30 minutes.
-
Reactant Addition: Sequentially add the imine ester (1.3 equivalents) and the 1,3-enyne (1.0 equivalent, e.g., this compound).
-
Reaction Monitoring: Stir the resulting mixture at room temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique such as thin-layer chromatography (TLC), gas chromatography (GC), or ¹H NMR spectroscopy.
-
Kinetic Analysis: To perform a kinetic analysis, the concentration of the starting materials and/or product is determined at various time points. This data can then be used to determine the reaction order and rate constant.
Gold-Catalyzed Cycloisomerization
Gold catalysts are highly effective in promoting the cycloisomerization of enynes, leading to a variety of carbocyclic and heterocyclic scaffolds. The mechanism of these reactions often involves the activation of the alkyne moiety by the gold catalyst, followed by an intramolecular nucleophilic attack of the alkene.
Illustrative Reaction Manifold
Caption: A simplified pathway for gold-catalyzed enyne cycloisomerization.
Experimental Protocol: Monitoring Gold-Catalyzed Cycloisomerization by ¹H NMR Spectroscopy [2][3]
In-situ ¹H NMR spectroscopy is a powerful technique for monitoring the kinetics of homogeneous catalytic reactions.
-
Sample Preparation: In an NMR tube, dissolve the enyne substrate (e.g., this compound) and an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂). The internal standard is crucial for accurate quantification.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material mixture to establish the initial concentrations.
-
Reaction Initiation: Add the gold catalyst (e.g., a solution of a pre-catalyst like (Ph₃P)AuCl and a silver salt activator like AgSbF₆) to the NMR tube at a controlled temperature.
-
Time-Resolved Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Modern NMR spectrometers can be programmed to automatically acquire spectra over a long period.
-
Data Processing and Analysis:
-
Process the series of spectra uniformly (phasing, baseline correction).
-
Integrate the signals of the starting material and the product relative to the internal standard.
-
Calculate the concentrations of the reactant and product at each time point.
-
Plot the concentration versus time data and fit it to the appropriate rate law to determine the reaction order and the rate constant.
-
Polymerization
Enynes can undergo polymerization through various mechanisms, including radical and coordination polymerization, to yield polymers with conjugated backbones. The kinetics of polymerization are essential for controlling the molecular weight, polydispersity, and properties of the resulting polymer.
Comparative Kinetic Parameters for Enyne Polymerization
Specific kinetic data for the polymerization of this compound is scarce. The table below provides data for the polymerization of a related diacetylene monomer, illustrating the type of kinetic parameters obtained in such studies.
| Monomer | Polymerization Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order | Reference |
| 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate) | Liquid-State Thermal | 106 ± 2 | 2.7 x 10⁹ | Zero | [4] |
Experimental Protocol: Monitoring Polymerization Kinetics by Dilatometry [5][6]
Dilatometry is a classical technique for following the kinetics of polymerization by measuring the volume contraction that occurs as monomer is converted to the denser polymer.
-
Apparatus Setup: A dilatometer, a glass vessel with a precision-bore capillary tube, is used. The volume of the dilatometer needs to be accurately calibrated.
-
Reaction Mixture Preparation: Prepare a solution of the monomer (this compound) and a thermal or photoinitiator in a suitable solvent. Degas the solution to remove oxygen, which can inhibit radical polymerization.
-
Filling the Dilatometer: Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped. The meniscus of the liquid should be within the graduated capillary.
-
Initiation and Measurement: Immerse the dilatometer in a constant-temperature bath to initiate thermal polymerization. For photo-polymerization, a light source of known intensity is used. The height of the meniscus in the capillary is recorded at regular time intervals using a cathetometer.
-
Data Analysis: The change in volume is directly proportional to the extent of polymerization. The rate of polymerization can be calculated from the rate of change of the meniscus height. This allows for the determination of the polymerization rate constant and the investigation of the effects of initiator and monomer concentrations.
Workflow for Kinetic Data Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pol.vscht.cz [pol.vscht.cz]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Emerging Synthetic Routes for (Z)-Enynes
For Researchers, Scientists, and Drug Development Professionals
The (Z)-enyne structural motif is a critical component in a wide array of biologically active natural products and pharmaceutical agents. Its stereospecific synthesis, however, remains a significant challenge in modern organic chemistry. This guide provides a comparative analysis of three novel, catalytic methodologies for the synthesis of (Z)-enynes, offering a valuable resource for researchers seeking to incorporate this important functionality into complex molecules. The comparison focuses on Nickel-Catalyzed Intermolecular Cross-Alkylalkynylation, Zirconium-Catalyzed Alkyne Dimerization, and Cobalt-Catalyzed Propargylic Dehydrogenation, with a detailed examination of their respective yields, stereoselectivities, substrate scopes, and experimental protocols.
Performance Comparison of Catalytic Systems
The following tables summarize the key performance metrics for the three benchmarked synthetic routes to (Z)-enynes. The data presented is compiled from peer-reviewed literature and is intended to provide a clear, quantitative comparison to aid in the selection of the most appropriate method for a given synthetic challenge.
Table 1: Nickel-Catalyzed Intermolecular Cross-Alkylalkynylation of Terminal Alkynes
| Substrate (Alkyne) | Substrate (Enone) | Product | Yield (%) | Z:E Ratio |
| Phenylacetylene | Methyl vinyl ketone | 1-Phenyl-4-methyl-1-en-3-yne | 85 | >99:1 |
| 1-Hexyne | Methyl vinyl ketone | 1-Butyl-4-methyl-1-en-3-yne | 78 | >99:1 |
| (Trimethylsilyl)acetylene | Cyclopent-2-en-1-one | 2-(3-(Trimethylsilyl)prop-1-en-2-yl)cyclopentan-1-one | 72 | >99:1 |
| 4-Methoxyphenylacetylene | Chalcone | 1-(4-Methoxyphenyl)-3,5-diphenyl-1-en-4-yne | 81 | >99:1 |
| 1-Pentyne | 4-Phenylbut-3-en-2-one | 3-Methyl-1-phenyl-5-propyl-1-en-4-yne | 75 | >99:1 |
Data extracted from Xiao et al., Organic Letters, 2021.[1][2]
Table 2: Zirconium-Catalyzed Dimerization of Terminal Alkynes
| Substrate (Alkyne) | Product | Yield (%) | Z:E Ratio |
| Phenylacetylene | 1,4-Diphenyl-1-en-3-yne | 95 | >99:1 |
| 1-Hexyne | 5,8-Didecyl-6-en-4-yne | 88 | >99:1 |
| 4-Chlorophenylacetylene | 1,4-Bis(4-chlorophenyl)-1-en-3-yne | 92 | >99:1 |
| Cyclohexylacetylene | 1,4-Dicyclohexyl-1-en-3-yne | 85 | >99:1 |
| 1-Pentyne | 4,7-Dioctyl-5-en-3-yne | 90 | >99:1 |
Data extracted from Platel and Schafer, Chemical Communications, 2012.[3]
Table 3: Cobalt-Catalyzed Propargylic Dehydrogenation
| Substrate | Product | Yield (%) | Z:E Ratio |
| 1,1-Diphenyl-2-propyne | 1,1-Diphenyl-1-en-3-yne | 75 | 10:1 |
| 1-Phenyl-1-cyclohexyl-2-propyne | 1-Phenyl-1-cyclohexyl-1-en-3-yne | 68 | 8:1 |
| 4-Phenyl-1-butyne | 1-Phenyl-1-en-3-yne | 55 | 5:1 |
| 1-(p-Tolyl)-2-propyne | 1-(p-Tolyl)-1-en-3-yne | 72 | 9:1 |
| 1-Naphthyl-2-propyne | 1-Naphthyl-1-en-3-yne | 65 | 7:1 |
Data extracted from Bodnar and Newhouse, Angewandte Chemie, 2024.[4]
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflows for the discussed synthetic methodologies.
Caption: General experimental workflows for the synthesis of (Z)-enynes.
Detailed Experimental Protocols
Nickel-Catalyzed Intermolecular Cross-Alkylalkynylation
General Procedure: To an oven-dried vial equipped with a magnetic stir bar was added Ni(COD)₂ (5 mol %), ligand (10 mol %), and the α,β-unsaturated carbonyl compound (0.2 mmol). The vial was evacuated and backfilled with argon three times. Anhydrous THF (1.0 mL) was added, followed by the terminal alkyne (0.3 mmol) and the alkynyl silicate (0.24 mmol). The reaction mixture was stirred at room temperature for 12-24 hours until complete consumption of the starting material as monitored by TLC. The reaction was then quenched with saturated aqueous NH₄Cl (2 mL) and extracted with ethyl acetate (3 x 5 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired (Z)-enyne product.[1]
Zirconium-Catalyzed Alkyne Dimerization
General Procedure: In a nitrogen-filled glovebox, a solution of the zirconium precatalyst (5 mol %) in toluene (0.5 mL) was added to a vial containing a magnetic stir bar. Aniline (10 mol %) was then added, followed by the terminal alkyne (0.5 mmol). The vial was sealed and the reaction mixture was heated to 80 °C for 16 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the pure (Z)-enyne product.[3]
Cobalt-Catalyzed Propargylic Dehydrogenation
General Procedure: In a nitrogen-filled glovebox, CoCl₂ (10 mol %), PMe₃ (30 mol %), and the propargylic substrate (0.1 mmol) were added to a vial. Anhydrous THF (1.0 mL) was added, followed by a solution of Zn(TMP)₂ (1.5 equiv) in THF and the oxidant (1.2 equiv). The vial was sealed and the reaction mixture was heated at 75 °C for 12 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous NaHCO₃ (2 mL) and extracted with diethyl ether (3 x 5 mL). The combined organic layers were dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the (Z)-enyne.[4]
Concluding Remarks
The choice of synthetic method for accessing (Z)-enynes will ultimately depend on the specific requirements of the target molecule and the available starting materials. The Nickel-catalyzed method offers a mild and versatile approach for the three-component coupling to form highly substituted (Z)-enynes with excellent stereoselectivity.[1][2] The Zirconium-catalyzed dimerization provides a highly efficient route to symmetrical (Z)-enynes from terminal alkynes, also with exceptional (Z)-selectivity.[3] The Cobalt-catalyzed dehydrogenation represents a novel disconnection, directly converting propargylic C-H bonds to the desired alkene, and provides good (Z)-selectivity where other methods might fail.[4] Each of these methods represents a significant advancement in the field and provides powerful new tools for the synthesis of complex molecules containing the valuable (Z)-enyne moiety.
References
A Researcher's Guide to Isomeric Purity Analysis of Enyne Samples
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of enyne samples is a critical step in synthesis and characterization. The presence of unintended stereoisomers (enantiomers or diastereomers) or geometric isomers (E/Z) can significantly impact the compound's biological activity, physical properties, and overall safety profile. This guide provides an objective comparison of the leading analytical techniques for isomeric purity analysis of enynes, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity analysis of enynes depends on the nature of the isomerism (chiral or geometric) and the physicochemical properties of the sample. The most commonly employed methods are chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Technique | Primary Application | Advantages | Disadvantages | Typical Resolution (Rs) | Typical Analysis Time | Limit of Quantitation (LOQ) |
| Chiral HPLC | Enantiomeric & Diastereomeric Purity | High resolution and sensitivity, well-established technique.[1][2] | Longer analysis times, higher consumption of organic solvents.[3] | > 1.5 | 10 - 30 min | ~0.1% |
| Chiral SFC | Enantiomeric & Diastereomeric Purity | Faster analysis, superior resolution in some cases, lower organic solvent consumption.[3][4][5] | Not suitable for all sample types, especially highly polar or aqueous samples. | > 2.0 | 2 - 10 min | ~0.1% |
| NMR Spectroscopy | Geometric (E/Z) Isomer Ratio, Enantiomeric Purity (with chiral solvating agents) | Non-destructive, provides structural information, highly accurate for quantification (qNMR).[6][7][8] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[9] | N/A | 5 - 20 min | ~0.2% (for minor isomer)[10] |
| GC-MS | Geometric (E/Z) Isomer Ratio, Enantiomeric Purity (with chiral column) | High sensitivity and selectivity, suitable for volatile compounds.[9] | Requires sample volatility, potential for thermal degradation of analytes. | > 1.5 | 15 - 40 min | < 0.1% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.
Chiral HPLC for Enantiomeric Purity
This protocol is a general guideline for the separation of enyne enantiomers. Optimization of the mobile phase and column selection is often necessary. For enynes lacking a strong chromophore, derivatization with a UV-active group or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be required. A unique approach for alkynes involves the formation of cobalt-complexes to facilitate separation and detection.[4][10]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific analyte. For example, a starting point could be 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the enyne or its derivative.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the enyne sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
¹H NMR Spectroscopy for E/Z Isomer Ratio
¹H NMR spectroscopy is a powerful, non-destructive technique for determining the ratio of geometric isomers. The distinct chemical environments of protons in E and Z isomers lead to different chemical shifts and coupling constants, allowing for their identification and quantification.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the enyne sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration. A typical starting value is 10 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[11]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify the signals corresponding to the vinylic protons of the E and Z isomers. The coupling constant (J-value) between vinylic protons is typically larger for the trans (E) isomer (around 12-18 Hz) compared to the cis (Z) isomer (around 6-12 Hz).[12]
-
Integrate the well-resolved signals of the E and Z isomers.
-
The molar ratio of the isomers is directly proportional to the ratio of their integral values.[13]
-
-
Confirmation of Assignment: Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Correlation Spectroscopy (COSY) can be used to confirm the spatial proximity of protons and thus definitively assign the E and Z configurations.[14]
Mandatory Visualizations
Workflow for Isomeric Purity Analysis
The following diagram illustrates a typical workflow for the analysis of isomeric purity in enyne samples, from sample reception to the final report.
Caption: General workflow for enyne isomeric purity analysis.
Comparison of Analytical Techniques
This diagram illustrates the logical relationships and key decision points when choosing an analytical technique for enyne isomer analysis.
Caption: Decision tree for selecting an analytical method.
Method Validation
To ensure the reliability of the obtained results, the chosen analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[15][16][17][18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The accurate determination of isomeric purity is paramount in the development of enyne-containing compounds. While chiral HPLC and SFC are the primary methods for separating stereoisomers, with SFC often offering advantages in speed and resolution, NMR spectroscopy is the gold standard for quantifying geometric isomers. GC-MS serves as a valuable complementary technique for both types of isomerism, particularly for volatile analytes. The choice of method should be based on the specific properties of the enyne sample and the type of isomerism being investigated. Rigorous method validation is essential to ensure the quality and reliability of the analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
Safety Operating Guide
Proper Disposal of (Z)-hex-3-en-1-yne: A Guide for Laboratory Professionals
For immediate reference, (Z)-hex-3-en-1-yne is a flammable and volatile organic compound. All handling and disposal procedures must be conducted in a well-ventilated fume hood, away from ignition sources, while wearing appropriate personal protective equipment (PPE).
This document provides detailed procedural guidance for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following instructions are designed to ensure the safe and environmentally responsible management of this chemical waste in a laboratory setting.
I. Immediate Safety Precautions
Before beginning any disposal-related activities, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a flame-retardant lab coat, nitrile gloves, and closed-toe shoes.[1]
-
Ventilation: All handling of this compound must be performed inside a properly functioning chemical fume hood to prevent the inhalation of vapors.[1][2]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[2][3][4] Use of non-sparking tools is recommended.[3][4]
-
Spill Kit: Have a chemical spill kit rated for flammable organic compounds readily accessible.
-
Emergency Procedures: Be familiar with your institution's emergency procedures, including the location of fire extinguishers, safety showers, and eyewash stations.
II. Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be poured down the drain.[1][2]
A. Small Quantities (Generally < 10 mL)
For very small quantities, controlled evaporation in a fume hood is a permissible disposal method.[1][2]
Experimental Protocol for Controlled Evaporation:
-
Select an Appropriate Container: Pour the small quantity of this compound into a shallow, chemically resistant dish (e.g., a crystallizing dish) to maximize the surface area for evaporation.
-
Placement: Place the dish in the back of a certified chemical fume hood to ensure optimal vapor capture.
-
Monitoring: Allow the compound to evaporate completely. Monitor the process to ensure no spills or other issues arise.
-
Documentation: Maintain a log of all chemicals disposed of via evaporation, including the chemical name, quantity, and date of disposal.[2]
B. Large Quantities (Generally > 10 mL)
Larger volumes of this compound must be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office or a licensed waste management contractor.[2][5]
Experimental Protocol for Collection of Liquid Waste:
-
Waste Container: Obtain a designated "Organic Liquid" or "Flammable Liquid" hazardous waste container.[1][2] This container should be made of a compatible material and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.
-
Accumulation: Add the waste this compound to the container, ensuring not to mix it with incompatible waste streams such as halogenated solvents or strong oxidizers.[2][6] Keep the container closed at all times except when adding waste.
-
Storage: Store the waste container in a designated hazardous waste storage area, such as a secondary containment bin within a flammable storage cabinet.[5] This area should be away from heat and sparks.[5]
-
Disposal Request: Once the container is full (typically around 75-80% capacity to allow for vapor expansion), submit a chemical waste pickup request to your institution's EHS office.
III. Data Presentation: Waste Stream Segregation
Proper segregation of chemical waste is crucial for safe and compliant disposal. The following table summarizes the appropriate waste streams for this compound and related materials.
| Waste Material | Appropriate Waste Stream | Disposal Container Type |
| Pure or solutions of this compound | Non-Halogenated Flammable Organic Liquid | Labeled, sealable, chemically resistant container |
| Contaminated labware (e.g., pipettes, vials) | Solid Chemical Waste | Labeled, sealed plastic bag or puncture-proof container |
| Contaminated PPE (e.g., gloves) | Solid Chemical Waste | Labeled, sealed plastic bag |
| Rinsate from cleaning contaminated glassware | Non-Halogenated Flammable Organic Liquid | Collect in the designated flammable liquid waste container |
IV. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
